3,7-Dibromodibenzo[b,d]thiophene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dibromodibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNBVODPWIFUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355504 | |
| Record name | 3,7-Dibromodibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83834-10-0 | |
| Record name | 3,7-Dibromodibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,7-Dibromodibenzo[b,d]thiophene
CAS Number: 83834-10-0
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3,7-Dibromodibenzo[b,d]thiophene, a key building block in the field of organic electronics and a compound of interest for various chemical syntheses. This document consolidates available data on its synthesis, properties, and applications, presenting quantitative information in structured tables and detailed experimental protocols.
Core Compound Properties
This compound is a dibenzothiophene derivative characterized by the strategic placement of two bromine atoms.[1] This structure makes it an excellent monomer for polymerization and a versatile intermediate for further functionalization, primarily through cross-coupling reactions.[1]
| Property | Value | Reference |
| CAS Number | 83834-10-0 | [2] |
| Molecular Formula | C₁₂H₆Br₂S | [2] |
| Molecular Weight | 342.05 g/mol | [2] |
| Appearance | Off-white powder | [1] |
| Purity | ≥97% (Min.) | [1] |
| SMILES | C1=CC2=C(C=C1Br)SC3=C2C=CC(=C3)Br | [2] |
| LogP | 5.5795 | [2] |
| Topological Polar Surface Area (TPSA) | 0 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 0 | [2] |
Synthesis and Experimental Protocols
Synthesis of 3,7-bis(trimethylstannyl)dibenzo[b,d]thiophene from this compound
This protocol details the conversion of this compound to a more reactive intermediate for polymerization.
Experimental Protocol:
-
Treat a solution of 3,7-dibromoDBT with 2.1 equivalents of butyllithium (BuLi).
-
Follow this by the addition of 2.3 equivalents of trimethyltin chloride.
-
This reaction yields the bisstannyl compound in a 92% yield.[3]
Spectral Data
Detailed spectral data for this compound is crucial for its identification and characterization. While a complete public database is not available, data for the parent compound, dibenzothiophene, and its derivatives provide a reference point.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| Dibenzothiophene 5-oxide | 7.99-7.97 (m), 7.81-7.79 (m), 7.61-7.57 (m), 7.51-7.48 (m) | 145.29, 137.20, 132.65, 129.65, 127.64, 122.02 |
| 3-Bromodibenzothiophene | A comprehensive spectrum is available on SpectraBase.[4] | No data available. |
Note: Specific peak assignments for this compound are not currently available in public literature. The data for related compounds is provided for reference.
Applications in Organic Electronics
The primary application of this compound is in the synthesis of high-performance organic electronic materials.[1] Its rigid and electron-deficient core makes it a suitable building block for conjugated polymers and oligomers used in:
-
Organic Light-Emitting Diodes (OLEDs): As a component of the emissive or charge-transport layers.[1]
-
Organic Field-Effect Transistors (OFETs): As the semiconductor in the active channel.[1]
-
Organic Photovoltaics (OPVs): As a monomer in the synthesis of donor or acceptor materials.[1]
The bromine atoms provide reactive sites for creating extended π-conjugated systems, which are essential for efficient charge transport and light emission.[1]
Role in Donor-Acceptor Architectures
The electron-deficient nature of the dibenzothiophene core is advantageous in creating donor-acceptor (D-A) type conjugated polymers.[1] This architecture is crucial for tuning the electronic and optical properties of materials for specific device applications.
While specific performance data for devices utilizing polymers directly synthesized from this compound is limited in publicly available literature, the broader class of dibenzothiophene-based materials has shown significant promise. For instance, derivatives of[5]benzothieno[3,2-b]benzothiophene have been used to create TADF emitters for OLEDs.[6]
Potential Biological and Pharmaceutical Applications
While the primary focus of research on this compound has been in materials science, the broader class of benzothiophene derivatives has been investigated for various biological activities.
Antimicrobial and Cytotoxicity Studies of Related Compounds
Studies on other brominated and functionalized benzothiophene derivatives have shown:
-
Antimicrobial Activity: Certain benzothiophene derivatives have demonstrated activity against bacteria such as E. coli, P. aeruginosa, Salmonella, and S. aureus.[7] For example, compound 3b in one study showed MIC values of 1.11 μM against E. coli and S. aureus, and 0.54 μM against Salmonella.[7] Some coumarin, pyrimidine, and pyrazole substituted benzothiophenes have also shown antibacterial and antifungal properties.[8]
-
Cytotoxicity: Symmetrically and asymmetrically brominated Salphen compounds have been evaluated for their antiproliferative activity against various cancer cell lines, including prostate (PC-3) and colon (LS 180) adenocarcinoma cells, with some compounds showing promising IC50 values.[9] The brominated flame retardant BDE-47, a polybrominated diphenyl ether, has been shown to induce oxidative stress and apoptosis in mouse cerebellar granule neurons.[10]
-
Other Biological Activities: Dibenzothiophene itself has been identified as a noncompetitive CYP1A inhibitor and interacts with the aryl hydrocarbon receptor (AHR) pathway.[11] Certain derivatives have also been found to impact placental trophoblast cell function, suggesting potential endocrine-disrupting effects.[12]
It is important to note that these biological activities have been observed in derivatives and not specifically in this compound. Further research is needed to explore the pharmacological potential of this specific compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the development of advanced organic electronic materials. Its well-defined structure and reactive bromine sites make it an ideal candidate for the synthesis of high-performance conjugated polymers for OLEDs, OFETs, and OPVs. While its biological properties have not been extensively studied, related compounds exhibit interesting antimicrobial and cytotoxic activities, suggesting a potential avenue for future research in drug discovery and development. This guide provides a foundational understanding of this compound, highlighting the need for further research to fully elucidate its properties and unlock its full potential.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. spectrabase.com [spectrabase.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. New [1]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. d-nb.info [d-nb.info]
- 10. The brominated flame retardant BDE-47 causes oxidative stress and apoptotic cell death in vitro and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effects of dibenzothiophene, a sulfur-containing heterocyclic aromatic hydrocarbon, and its alkylated congener, 2,4,7-trimethyldibenzothiophene, on placental trophoblast cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3,7-Dibromodibenzo[b,d]thiophene: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,7-Dibromodibenzo[b,d]thiophene, a key building block in the fields of organic electronics and materials science. This document details its molecular structure, chemical formula, physical and chemical properties, and provides insights into its synthesis and applications, particularly in the development of novel organic semiconductors.
Core Molecular Information
This compound is a halogenated heterocyclic aromatic compound. The dibenzothiophene core consists of two benzene rings fused to a central thiophene ring. In this specific isomer, bromine atoms are substituted at the 3 and 7 positions of the dibenzothiophene skeleton.
Molecular Structure and Formula
The chemical structure of this compound is characterized by its rigid, planar geometry, which is a desirable feature for organic electronic materials as it can facilitate intermolecular π-π stacking and efficient charge transport.
Chemical Formula: C₁₂H₆Br₂S[1][2][3]
Structure:
(Simplified representation)
A more detailed representation of the molecular structure is provided below in the form of a 2D chemical structure diagram.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 83834-10-0 | [1][2][3] |
| Molecular Weight | 342.05 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | [4][5] |
| Melting Point | 176 °C | [1] |
| Boiling Point (Predicted) | 436.5 ± 25.0 °C | [1] |
| Density (Predicted) | 1.905 ± 0.06 g/cm³ | [1] |
| Purity | >96.0% (GC) | [5] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
Reaction: Dibenzothiophene + 2 NBS → this compound + 2 Succinimide
dot
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted from related procedures)
Materials:
-
Dibenzothiophene
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve Dibenzothiophene in a minimal amount of concentrated sulfuric acid at 0 °C with stirring.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended to determine reaction completion).
-
Carefully pour the reaction mixture over ice and extract the product with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to obtain pure this compound.
Spectroscopic Characterization
While specific ¹H and ¹³C NMR data for this compound were not found in the provided search results, the expected spectral features can be predicted based on the molecular structure. The ¹H NMR spectrum is expected to show signals in the aromatic region, and the symmetry of the molecule would simplify the spectrum. The ¹³C NMR would show a specific number of signals corresponding to the unique carbon atoms in the structure.
Applications in Organic Electronics
This compound is a versatile building block for the synthesis of conjugated polymers and oligomers used in various organic electronic devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[4] The bromine atoms serve as reactive sites for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the extension of the π-conjugated system.
Experimental Workflow: Suzuki-Miyaura Polymerization
The following workflow outlines the general steps for the synthesis of a conjugated polymer using this compound as a monomer.
dot
Caption: General workflow for Suzuki-Miyaura polymerization.
Conclusion
This compound is a valuable and versatile building block in the field of materials science. Its rigid, planar structure and the presence of two reactive bromine atoms make it an ideal monomer for the synthesis of high-performance conjugated polymers for a variety of organic electronic applications. The synthetic and application protocols outlined in this guide provide a solid foundation for researchers and scientists working in this exciting area. Further research into the detailed characterization of this molecule and its derivatives will undoubtedly lead to the development of new and improved organic electronic materials.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 3,7-Dibromodibenzo(b,d)thiophene | C12H6Br2S | CID 803759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 83834-10-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. ossila.com [ossila.com]
An In-depth Technical Guide to 3,7-Dibromodibenzo[b,d]thiophene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dibromodibenzo[b,d]thiophene is a halogenated heterocyclic aromatic compound that has garnered significant interest as a versatile building block in the fields of materials science and organic synthesis. Its rigid, planar structure and the presence of two reactive bromine atoms make it an ideal precursor for the synthesis of a wide array of functional organic molecules. While its primary applications lie in the development of organic electronics, the dibenzothiophene core is also a recognized scaffold in medicinal chemistry, exhibiting a range of biological activities.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and a discussion of its current and potential applications.
Core Physical and Chemical Properties
This compound is typically a white to off-white or light yellow crystalline powder.[3] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 83834-10-0 | [4] |
| Molecular Formula | C₁₂H₆Br₂S | [3][4] |
| Molecular Weight | 342.05 g/mol | [3][4] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 176 °C | [5] |
| Boiling Point (Predicted) | 436.5 ± 25.0 °C | [5] |
| Density (Predicted) | 1.905 ± 0.06 g/cm³ | [5] |
| Purity | Typically >97% (GC) | [3] |
| Solubility | Soluble in organic solvents like THF and chloroform. Insoluble in water. | |
| Storage | Store in a cool, dark, and dry place under an inert atmosphere. | [5] |
Experimental Protocols
The strategic placement of bromine atoms at the 3 and 7 positions of the dibenzo[b,d]thiophene core allows for facile functionalization through various cross-coupling reactions, making it a valuable intermediate in organic synthesis.[3]
Synthesis of this compound
Materials:
-
Dibenzo[b,d]thiophene
-
N-Bromosuccinimide (NBS) (2.2 equivalents)
-
Acetonitrile (or another suitable aprotic solvent like chloroform or THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve dibenzo[b,d]thiophene (1 equivalent) in acetonitrile under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield this compound as a white to off-white solid.
Suzuki Cross-Coupling Reaction of this compound
The bromine atoms on this compound serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.[8]
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents per bromine)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (2.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 4.4 equivalents).
-
Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3,7-diaryl-dibenzo[b,d]thiophene.
Applications
In Materials Science
The primary application of this compound is as a monomer for the synthesis of conjugated polymers and oligomers used in organic electronic devices.[3] These materials are integral components of:
-
Organic Light-Emitting Diodes (OLEDs): The dibenzothiophene core can be functionalized to create materials with tunable emission colors and high charge carrier mobilities.
-
Organic Photovoltaics (OPVs): As a component of donor-acceptor polymers, it contributes to efficient light absorption and charge separation.
-
Organic Field-Effect Transistors (OFETs): Its rigid and planar structure promotes molecular packing, which is crucial for high charge mobility.
Relevance to Drug Development
While this compound itself is not a therapeutic agent, the dibenzothiophene scaffold is a "privileged structure" in medicinal chemistry.[2] Derivatives of benzothiophenes and dibenzothiophenes have been reported to exhibit a wide range of biological activities, including:
The reactive bromine atoms of this compound provide convenient handles for the synthesis of diverse libraries of 3,7-disubstituted dibenzo[b,d]thiophene derivatives. These libraries can then be screened for various biological activities, making this compound a valuable starting material for drug discovery programs.[3]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from the starting material, dibenzo[b,d]thiophene, to a functionalized derivative via bromination and a subsequent Suzuki cross-coupling reaction.
Caption: Synthetic and functionalization workflow of this compound.
Conclusion
This compound is a key chemical intermediate with significant potential in both materials science and as a foundational scaffold for medicinal chemistry research. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a valuable tool for the synthesis of complex organic molecules. The experimental protocols provided herein offer a practical guide for researchers working with this compound, and the outlined applications highlight its importance in the development of next-generation technologies and potential therapeutic agents.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3,7-Dibromodibenzo(b,d)thiophene | C12H6Br2S | CID 803759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3,7-Dibromodibenzo[b,d]thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,7-Dibromodibenzo[b,d]thiophene, a key intermediate in the development of advanced organic electronic materials.[1] This document details a reliable synthetic pathway, complete with experimental protocols and characterization data, to facilitate its preparation in a laboratory setting.
Introduction
This compound, with the chemical formula C₁₂H₆Br₂S, is a heterocyclic compound featuring a central thiophene ring fused with two flanking benzene rings. The strategic placement of bromine atoms at the 3 and 7 positions makes it a versatile building block for the synthesis of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 4,4'-dibromobiphenyl. The overall synthetic strategy involves the introduction of an amino group, followed by diazotization and subsequent cyclization to form the central thiophene ring.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4,4'-Dibromo-2-nitrobiphenyl
A detailed procedure for the nitration of 4,4'-dibromobiphenyl is required. Typically, this involves the careful addition of the biphenyl derivative to a mixture of nitric acid and sulfuric acid at a controlled temperature.
Step 2: Synthesis of 4,4'-Dibromo-2-aminobiphenyl
The nitro group of 4,4'-Dibromo-2-nitrobiphenyl is reduced to an amino group. A common method for this transformation is the use of tin(II) chloride dihydrate in the presence of hydrochloric acid.
Step 3: Synthesis of 4,4'-Dibromo-2-mercaptobiphenyl
The amino group of 4,4'-Dibromo-2-aminobiphenyl is converted to a thiol. This is typically achieved through a Sandmeyer-type reaction. The amine is first diazotized with sodium nitrite in sulfuric acid, followed by reaction with a sulfur-containing nucleophile like potassium ethyl xanthate. The resulting xanthate is then hydrolyzed to the thiol.
Step 4: Synthesis of this compound
The final step involves the intramolecular cyclization of 4,4'-Dibromo-2-mercaptobiphenyl to form the thiophene ring. This is often accomplished by heating the precursor, sometimes in the presence of a catalyst.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₆Br₂S |
| Molecular Weight | 342.05 g/mol |
| Appearance | Off-white to light yellow powder |
| Melting Point | 175-179 °C |
| CAS Number | 83834-10-0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Alternative Synthetic Route: Synthesis of this compound 5,5-dioxide
An alternative approach involves the synthesis of the corresponding sulfone, this compound 5,5-dioxide, which can be a useful derivative in its own right.
Figure 2: Synthesis of this compound 5,5-dioxide.
Experimental Protocol for this compound 5,5-dioxide
This compound 5,5-dioxide can be prepared by the bromination of dibenzothiophene 5,5-dioxide.[2] The reaction is carried out using N-Bromosuccinimide (NBS) as the brominating agent in concentrated sulfuric acid.[2]
Conclusion
This technical guide outlines a viable synthetic pathway for this compound, a valuable building block for organic electronics. While a detailed, step-by-step protocol for the direct synthesis requires further investigation to be fully established from the available literature, the proposed route provides a strong foundation for its laboratory preparation. The alternative synthesis of the 5,5-dioxide derivative offers another avenue for accessing functionalized dibenzothiophene structures. Further research is encouraged to optimize the reaction conditions and fully characterize the final product.
References
In-Depth Technical Guide on the Solubility of 3,7-Dibromodibenzo[b,d]thiophene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,7-Dibromodibenzo[b,d]thiophene in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining solubility and a logical workflow to guide researchers in selecting an appropriate solvent system.
Data Presentation: Solubility of this compound
A thorough search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. The table below is provided as a template for researchers to populate with their own experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Reference |
| e.g., Toluene | 25 | Data Not Available | Data Not Available | Shake-Flask | Internal Data |
| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available | Shake-Flask | Internal Data |
| e.g., Tetrahydrofuran | 25 | Data Not Available | Data Not Available | Shake-Flask | Internal Data |
| e.g., N,N-Dimethylformamide | 25 | Data Not Available | Data Not Available | Shake-Flask | Internal Data |
| e.g., Chloroform | 25 | Data Not Available | Data Not Available | Shake-Flask | Internal Data |
Experimental Protocols: Determining Thermodynamic Solubility
The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[1][2][3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a set period and then measuring the concentration of the dissolved compound in the supernatant.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another calibrated analytical instrument.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials or flasks. The excess solid should be visually apparent throughout the experiment to ensure that saturation is achieved.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4] It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the measured concentration.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. It is crucial to avoid disturbing the solid at the bottom of the vial.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC method or another suitable analytical technique.
-
Calculation: Calculate the original solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/L or mol/L.
Note on Kinetic vs. Thermodynamic Solubility:
It is important to distinguish between kinetic and thermodynamic solubility.[5][6] The shake-flask method described above determines the thermodynamic solubility , which is the true equilibrium value.[3][6] Kinetic solubility is often measured in high-throughput screening settings where a compound is introduced from a concentrated stock solution (e.g., in DMSO) into the solvent, and the concentration at which precipitation occurs is determined.[7][8] Kinetic solubility values can be higher than thermodynamic solubility as they can represent a supersaturated state.[5][6]
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound. This workflow guides the researcher from initial solvent selection through to the final determination of solubility.
Caption: Workflow for determining the solubility of this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. tandfonline.com [tandfonline.com]
- 4. who.int [who.int]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Technical Guide to the Spectroscopic Characterization of 3,7-Dibromodibenzo[b,d]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dibromodibenzo[b,d]thiophene is a halogenated heterocyclic aromatic compound. Dibenzothiophenes are a class of sulfur-containing polycyclic aromatic hydrocarbons that are of interest in materials science and pharmaceutical research. The bromine substituents on the dibenzothiophene core provide reactive handles for further chemical modifications, making it a versatile building block in organic synthesis. This guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound and outlines general experimental protocols for acquiring such data.
Due to the limited availability of publicly accessible, experimentally verified spectra for this compound, the data presented in the following tables are estimations based on the analysis of structurally related compounds, such as dibenzothiophene and other brominated derivatives.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide key information about the arrangement of protons and carbon atoms in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Protons | Predicted Coupling Constants (J) (Hz) |
| ~ 8.2 - 8.0 | d | H-4, H-6 | J ≈ 1.5-2.0 Hz (meta coupling) |
| ~ 7.9 - 7.7 | d | H-1, H-9 | J ≈ 8.0-8.5 Hz (ortho coupling) |
| ~ 7.6 - 7.4 | dd | H-2, H-8 | J ≈ 8.0-8.5 Hz, 1.5-2.0 Hz |
Note: The chemical shifts are predicted for a solution in CDCl₃. The numbering of the protons corresponds to the IUPAC nomenclature for dibenzo[b,d]thiophene.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Carbon Atom |
| ~ 140 - 138 | C-4a, C-5a |
| ~ 135 - 133 | C-9b, C-9a |
| ~ 130 - 128 | C-4, C-6 |
| ~ 125 - 123 | C-2, C-8 |
| ~ 123 - 121 | C-1, C-9 |
| ~ 122 - 120 | C-3, C-7 |
Note: The chemical shifts are predicted for a solution in CDCl₃. The assignments are tentative and would require 2D NMR experiments for confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Weak | Aromatic C-H stretching |
| ~ 1600 - 1450 | Medium | Aromatic C=C stretching |
| ~ 1250 - 1000 | Medium-Strong | C-S stretching |
| ~ 850 - 750 | Strong | C-H out-of-plane bending |
| ~ 700 - 500 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 342 | High | [M]⁺ (with characteristic isotopic pattern for two bromine atoms) |
| 340 | High | [M]⁺ (isotope) |
| 344 | High | [M]⁺ (isotope) |
| 261/263 | Medium | [M-Br]⁺ |
| 182 | Medium | [M-2Br]⁺ |
| 139 | Low | [M-Br-CS]⁺ |
Note: The molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately 1:1 natural abundance), resulting in major peaks at m/z 340, 342, and 344 with a relative intensity ratio of approximately 1:2:1.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to obtain a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the aromatic region (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range for aromatic carbons (typically 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the IR beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquisition (EI):
-
Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).
-
The sample is vaporized and bombarded with a beam of electrons to induce ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
-
Acquisition (ESI):
-
Infuse the sample solution into the ESI source.
-
A high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions.
-
The ions are then analyzed by the mass spectrometer.
-
-
Data Processing: The mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the general methodologies for their determination. Researchers should adapt these protocols based on the specific instrumentation and experimental conditions available in their laboratories.
A Technical Guide on 3,7-Dibromodibenzo[b,d]thiophene: Properties, Synthesis, and Structural Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,7-Dibromodibenzo[b,d]thiophene, a key intermediate in the synthesis of advanced organic electronic materials. While a definitive single-crystal X-ray structure for this compound is not publicly available, this document consolidates its known chemical and physical properties, outlines a probable synthetic route based on established methods for related compounds, and details a standardized experimental workflow for its synthesis and structural elucidation. This guide is intended to serve as a valuable resource for researchers in materials science and organic synthesis, providing a foundational understanding of this important building block.
Introduction
This compound is a heterocyclic aromatic compound characterized by a dibenzothiophene core with bromine substituents at the 3 and 7 positions.[1] Its strategic functionalization with bromine atoms makes it a versatile precursor for the development of conjugated polymers and oligomers through various cross-coupling reactions.[1] These resulting materials are integral to the advancement of next-generation organic electronic devices, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1] The electron-deficient nature of the dibenzothiophene core makes it a desirable component in donor-acceptor architectures, which are critical for efficient charge transport and light emission.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₆Br₂S | [1] |
| Molecular Weight | 342.05 g/mol | [1][2] |
| CAS Number | 83834-10-0 | [2] |
| Appearance | Off-white powder/crystal | [1] |
| Melting Point | 176 °C | |
| Purity | ≥97% (typical) | [1] |
Synthesis and Crystallization
Proposed Synthetic Protocol
A plausible method for the synthesis of this compound is the electrophilic bromination of dibenzothiophene using a suitable brominating agent, such as N-Bromosuccinimide (NBS), in a strong acid like concentrated sulfuric acid. This method is analogous to the preparation of the corresponding sulfone, 3,7-dibromodibenzothiophene 5,5-dioxide.
Reaction Scheme:
Dibenzothiophene + 2 NBS (in conc. H₂SO₄) → this compound
Experimental Procedure (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dibenzothiophene is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Addition of Brominating Agent: N-Bromosuccinimide (2 equivalents) is added portion-wise to the stirred solution, maintaining the low temperature.
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, the reaction mixture is carefully poured onto ice-water, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with water until neutral, and then dried. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol, toluene, or a mixture of solvents) to yield pure this compound.
Single Crystal Growth for X-ray Diffraction
Obtaining single crystals of sufficient quality is paramount for X-ray crystallographic analysis. A common method for growing single crystals of organic compounds is slow evaporation of a saturated solution.
Experimental Protocol (General):
-
Solvent Selection: A suitable solvent or solvent system in which the compound has moderate solubility is chosen. This often requires screening various solvents.
-
Preparation of a Saturated Solution: A saturated solution of the purified this compound is prepared by dissolving the compound in the chosen solvent at an elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.
Structural Elucidation
As of the date of this publication, the definitive crystal structure of this compound has not been reported in publicly accessible crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). The following section outlines the standard workflow for determining the crystal structure of a novel compound.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Workflow:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K to reduce thermal motion).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a general experimental workflow for its synthesis and characterization.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for synthesis and structural analysis.
Conclusion
This compound is a valuable building block for the synthesis of organic electronic materials. While its definitive crystal structure remains to be publicly reported, this guide provides a thorough compilation of its known properties and outlines standard methodologies for its synthesis and characterization. The provided hypothetical protocols and workflows are intended to aid researchers in their efforts to synthesize and analyze this and related compounds, thereby facilitating the development of new materials with tailored optoelectronic properties. Future work should focus on the successful crystallization and single-crystal X-ray diffraction analysis of this compound to provide the foundational data for computational modeling and a deeper understanding of its solid-state properties.
References
An In-depth Technical Guide on the Thermal Stability of 3,7-Dibromodibenzo[b,d]thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 3,7-Dibromodibenzo[b,d]thiophene. Due to the limited availability of specific experimental data for this compound, this guide presents a comparative analysis of the thermal properties of structurally related dibenzothiophene derivatives. This approach allows for an informed estimation of the expected thermal stability of this compound. The guide also includes detailed experimental protocols for the primary analytical techniques used to assess thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Introduction to the Thermal Stability of Dibenzothiophene Derivatives
Quantitative Thermal Stability Data of Related Dibenzothiophene Derivatives
To estimate the thermal stability of this compound, the following table summarizes the thermal decomposition temperatures (Td), corresponding to a 5% weight loss as determined by TGA, for several related phenoxazine-dibenzothiophene sulfoximine emitters.
| Compound | Structure | Decomposition Temperature (Td) (°C) |
| PXZ-SFIP | Phenoxazine-dibenzothiophene sulfoximine with a diphenylphosphoryl unit | 350 |
| PXZ-SFIC | Phenoxazine-dibenzothiophene sulfoximine with a benzoyl unit | 320 |
| PXZ-SFIS | Phenoxazine-dibenzothiophene sulfoximine with a benzenesulfonyl unit | 355 |
Data sourced from a study on phenoxazine-dibenzothiophene sulfoximine emitters.[1]
Based on this data, it is reasonable to infer that this compound also possesses high thermal stability, with an expected decomposition temperature likely in a similar range. The C-Br bond is generally less thermally stable than the C-H or C-C bonds within the aromatic framework, which might lead to a slightly lower decomposition temperature compared to unsubstituted dibenzothiophene, but still indicative of a thermally robust molecule.
Experimental Protocols for Thermal Stability Analysis
The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the standard techniques for evaluating the thermal stability of organic compounds.
Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Select an appropriate sample pan, typically made of alumina or platinum.
-
Tare the balance with the empty sample pan.
-
-
Sample Preparation:
-
Weigh a small amount of the sample (typically 2-10 mg) directly into the tared sample pan.
-
Record the exact mass of the sample.
-
-
Experimental Setup:
-
Place the sample pan into the TGA furnace.
-
Set the desired atmosphere (e.g., inert nitrogen or oxidizing air) and flow rate (typically 20-50 mL/min).
-
Program the temperature profile. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition and Analysis:
-
Initiate the experiment and record the sample mass as a function of temperature.
-
The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
Determine the onset of decomposition and the decomposition temperature (Td), often defined as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs.
-
Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature, providing information on melting point, glass transitions, and crystallization events.
Methodology:
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).
-
Select appropriate sample and reference pans (typically aluminum).
-
-
Sample Preparation:
-
Weigh a small amount of the sample (typically 2-10 mg) into a DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
Experimental Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the desired atmosphere (e.g., inert nitrogen) and flow rate.
-
Program the temperature profile. A common method is a "heat-cool-heat" cycle to erase the thermal history of the sample. For example, heat from ambient to a temperature above the expected melting point, cool down, and then heat again at a controlled rate (e.g., 10 °C/min).
-
-
Data Acquisition and Analysis:
-
Start the experiment and record the differential heat flow between the sample and the reference as a function of temperature.
-
The resulting DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) appear as peaks.
-
From the thermogram, determine key thermal events such as the melting temperature (Tm) from the peak of the melting endotherm.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound like this compound using TGA and DSC.
Caption: Workflow for Thermal Stability Analysis.
Conclusion
While direct experimental data on the thermal stability of this compound is scarce, a comparative analysis of structurally similar dibenzothiophene derivatives strongly suggests that it is a thermally stable compound. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to precisely determine its thermal properties. The inherent stability of the dibenzothiophene core, combined with the understanding of how substituents influence thermal degradation, provides a solid foundation for the application of this and related compounds in fields requiring high-temperature resilience.
References
Commercial Suppliers and Synthetic Applications of 3,7-Dibromodibenzo[b,d]thiophene: A Technical Guide
For researchers, scientists, and professionals in drug development and materials science, sourcing high-purity chemical intermediates is a critical first step in the experimental workflow. This technical guide provides an in-depth overview of commercial suppliers for 3,7-Dibromodibenzo[b,d]thiophene (CAS No. 83834-10-0), a key building block in the synthesis of advanced organic electronic materials and a versatile intermediate in various organic syntheses.[1][2] Additionally, this guide outlines representative experimental protocols for its application in common cross-coupling reactions.
Commercial Availability
This compound is available from a range of commercial suppliers, offering various purities and quantities to suit diverse research and development needs. The strategic placement of bromine atoms on the dibenzothiophene core allows for efficient functionalization and polymerization, making it a valuable precursor for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1] The table below summarizes key quantitative data from several suppliers to facilitate comparison.
| Supplier | Product Number | Purity | Available Quantities |
| TCI Chemical | D4274 | >96.0% (GC) | 200mg |
| Biosynth Carbosynth | - | - | 500mg, 1g, 2g, 5g, 10g |
| Crysdot | - | 95+% | 1g |
| Ambeed | - | 95% | 1g |
| ChemScene | CS-0155766 | ≥98% | - |
| American Custom Chemicals Corporation | - | 95.00% | 5MG |
| TRC | - | - | 2.5mg |
Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information.
Logical Workflow for Procurement and Application
The selection of a suitable commercial supplier and subsequent experimental planning is a multi-step process. The following diagram illustrates a logical workflow for researchers working with this compound.
Caption: Workflow for sourcing and utilizing this compound.
Experimental Protocols
This compound is a versatile substrate for various cross-coupling reactions, enabling the synthesis of more complex, functionalized molecules. The bromine atoms serve as reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to arylate or vinylate the dibenzothiophene core.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 3-4 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add this compound (1 equivalent), the arylboronic acid (2.2 equivalents), and the base (3-4 equivalents).
-
Purge the flask with an inert gas for 15-20 minutes.
-
Add the solvent system (e.g., a 3:1 mixture of toluene and water).
-
Add the palladium catalyst (5 mol%) to the mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,7-diaryl-dibenzo[b,d]thiophene.
Synthesis of Dibenzothiophene-based Polymers for Organic Electronics
This compound can be used as a monomer in the synthesis of conjugated polymers for applications in organic electronics. Polymerization can be achieved through various cross-coupling methods, such as Stille or Suzuki polymerization.
Conceptual Polymerization via Suzuki Coupling: This involves reacting the dibromo-monomer with a diboronic acid or diboronic ester comonomer.
Materials:
-
This compound (1 equivalent)
-
Aromatic diboronic ester comonomer (e.g., a fluorene or carbazole derivative) (1 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃)
-
Base (e.g., aqueous K₂CO₃)
-
Solvent (e.g., Toluene or DMF)
-
Phase transfer catalyst (e.g., Aliquat 336), if needed
Procedure:
-
In a reaction vessel, dissolve this compound and the diboronic ester comonomer in the organic solvent.
-
Add the aqueous base solution and the phase transfer catalyst.
-
Degas the mixture by bubbling with an inert gas for at least 30 minutes.
-
Add the palladium catalyst and ligand under a positive pressure of inert gas.
-
Heat the mixture to the desired reaction temperature (e.g., 90-100 °C) and stir vigorously for 24-72 hours.
-
Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and wash it sequentially with water, methanol, and a solvent like acetone to remove catalyst residues and oligomers.
-
Further purification can be performed by Soxhlet extraction with different solvents (e.g., methanol, hexane, chloroform) to fractionate the polymer by molecular weight.
-
Dry the purified polymer under vacuum.
The resulting polymer's electronic and optical properties can be tuned by the choice of the comonomer, making this a versatile approach for creating new materials for OLEDs and OPVs.[1]
Signaling Pathways and Experimental Workflows
The application of this compound in drug development is less direct than in materials science. Thiophene and its derivatives have been investigated for their potential biological activities, including interactions with targets like the BRCA1 gene, which is implicated in breast cancer.[3] The dibenzothiophene scaffold can be functionalized to create libraries of compounds for screening against various biological targets.
The diagram below illustrates a conceptual workflow for the development of novel therapeutic agents starting from a dibenzothiophene core.
Caption: Drug discovery workflow using a dibenzothiophene scaffold.
This guide provides a foundational understanding of the commercial landscape and synthetic utility of this compound. For specific applications, researchers should consult the primary literature for detailed, substrate-specific reaction conditions and safety information.
References
An In-depth Technical Guide to 3,7-Dibromodibenzo[b,d]thiophene: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and synthesis of 3,7-Dibromodibenzo[b,d]thiophene. This document is intended for professionals in research and development who may be working with this compound.
Chemical Identity and Physical Properties
This compound is a polycyclic aromatic sulfur heterocycle.[1] It serves as a key building block in the synthesis of advanced materials, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3] Its utility stems from the two bromine atoms which provide reactive sites for various cross-coupling reactions, allowing for the construction of larger conjugated systems.[3]
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 83834-10-0 | [4][5] |
| Molecular Formula | C₁₂H₆Br₂S | [4][5] |
| Molecular Weight | 342.05 g/mol | [4][5] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | 175-179 °C | [6] |
| Solubility | Soluble in ethanol, benzene, chloroform, and methanol; insoluble in water.[1] | [1] |
Hazard Identification and Safety Precautions
General Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][8]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Handling and Storage
-
Handling: Avoid creating dust. Use non-sparking tools. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures
-
Small Spills: Carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of dibenzothiophene. A common and effective brominating agent for this reaction is N-Bromosuccinimide (NBS).
Representative Synthesis Protocol:
This protocol is a general representation and may require optimization based on laboratory conditions and desired scale.
Materials and Reagents:
-
Dibenzothiophene
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chloroform (CHCl₃) or other suitable solvent
-
Sodium sulfite (Na₂SO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzothiophene in a suitable solvent such as chloroform.
-
Addition of Reagents: Carefully add concentrated sulfuric acid to the solution while stirring. In a separate container, dissolve N-Bromosuccinimide (NBS) in the same solvent and add it dropwise to the reaction mixture. The molar ratio of dibenzothiophene to NBS is typically 1:2 to achieve dibromination.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite to neutralize any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel to yield pure this compound.
Logical Relationships and Workflows
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Hazard Mitigation Workflow
This diagram outlines the logical steps to mitigate hazards when working with this compound.
Caption: A workflow for ensuring safe handling of this compound.
References
- 1. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,7-Dibromodibenzo(b,d)thiophene | C12H6Br2S | CID 803759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
3,7-Dibromodibenzo[b,d]thiophene: A Technical Guide for Advanced Material and Pharmaceutical Research
An In-depth Review of Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals.
Introduction
3,7-Dibromodibenzo[b,d]thiophene is a heterocyclic organic compound that has emerged as a critical building block in the fields of materials science and synthetic chemistry.[1] Structurally, it consists of a central thiophene ring fused with two benzene rings, with bromine atoms substituted at the 3 and 7 positions. This specific arrangement of atoms imparts unique electronic properties and chemical reactivity to the molecule, making it a highly versatile intermediate.[1]
The dibenzothiophene core is known for its rigid and planar structure, which facilitates π-π stacking and efficient charge transport in organic materials. The strategic placement of the bromine atoms provides reactive sites for a variety of cross-coupling reactions, allowing for the systematic extension of the conjugated system and the introduction of diverse functional groups.[1] Consequently, this compound is a sought-after precursor for the synthesis of conjugated polymers, oligomers, and small molecules tailored for applications in organic electronics.[1]
While its primary applications are in materials science, the inherent structural features of the dibenzothiophene scaffold also make it an interesting platform for medicinal chemistry and drug discovery. The broader class of benzothiophene derivatives has been shown to possess a wide range of biological activities, suggesting the potential for novel pharmaceutical agents derived from this core structure. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on experimental methodologies and data-driven insights.
Physicochemical and Computed Properties
A summary of the key physical, chemical, and computed properties of this compound is presented below. These properties are essential for its application in various synthetic and materials science contexts.
| Property | Value | Source(s) |
| CAS Number | 83834-10-0 | [2] |
| Molecular Formula | C₁₂H₆Br₂S | [2][3] |
| Molecular Weight | 342.05 g/mol | [2][3] |
| Appearance | Off-white to light yellow powder/crystal | [1] |
| Melting Point | 175-179 °C | [4] |
| Purity | ≥97% (Commercially available) | [1] |
| IUPAC Name | 3,7-dibromodibenzothiophene | [2] |
| SMILES | C1=CC2=C(C=C1Br)SC3=C2C=CC(=C3)Br | [3] |
| InChIKey | KMNBVODPWIFUSS-UHFFFAOYSA-N | [2] |
| XLogP3 | 5.7 | [2] |
| Topological Polar Surface Area (TPSA) | 28.2 Ų | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the direct bromination of a dibenzothiophene precursor. Below are representative experimental protocols for the synthesis of the core compound and its commonly used sulfone derivative.
Synthesis of this compound
Representative Experimental Protocol:
-
Materials: Dibenzothiophene, N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator), and a suitable solvent (e.g., a linear alkane like n-heptane or a chlorinated solvent).
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dibenzothiophene and the chosen solvent.
-
Initiation: Add a catalytic amount of benzoyl peroxide to the mixture.
-
Bromination: Heat the mixture to reflux. Add N-Bromosuccinimide (2.1 equivalents) portion-wise over a period of time to control the reaction exotherm. The reaction may be carried out under irradiation with a lamp to facilitate radical initiation.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide. The filtrate is then washed with a sodium thiosulfate solution to quench any remaining bromine, followed by washing with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Synthesis of this compound 5,5-dioxide
The sulfone derivative is a key intermediate, particularly for creating electron-acceptor materials. Its synthesis is well-documented.
Experimental Protocol:
-
Materials: Dibenzothiophene 5,5-dioxide, N-Bromosuccinimide (NBS), and concentrated sulfuric acid.
-
Procedure: In a flask, dissolve dibenzothiophene 5,5-dioxide in concentrated sulfuric acid. Cool the mixture in an ice bath. Slowly add N-Bromosuccinimide (NBS) in portions to the cooled solution while stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Pour the reaction mixture over crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound 5,5-dioxide.
Applications in Organic Electronics
The primary application of this compound is as a monomer for the synthesis of high-performance conjugated polymers and small molecules used in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1] The rigid dibenzothiophene unit provides thermal stability and good charge transport characteristics, while the bromine atoms serve as handles for polymerization, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings.
The electron-deficient nature of the corresponding dibenzothiophene-S,S-dioxide core makes it an excellent building block for electron-acceptor or electron-transporting materials, which are crucial components in OPVs and OLEDs.
Key Reactions and Methodologies
The two bromine atoms on the dibenzothiophene core are the key to its utility, enabling the construction of larger molecular architectures through cross-coupling reactions.
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.
Representative Experimental Protocol:
-
Materials: this compound, an arylboronic acid or ester (2.2-2.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water).
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the boronic acid/ester, the base, and the palladium catalyst/ligand.
-
Reaction: Add the degassed solvent system to the flask. Heat the reaction mixture (typically 80-110 °C) with vigorous stirring for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the combined organic layers, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography to yield the desired coupled product.
Potential in Drug Development
While this compound is not a drug itself, its core structure is present in a variety of biologically active molecules. The benzothiophene scaffold is considered a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.
The value of this compound in this context lies in its potential as a versatile scaffold for building libraries of novel compounds for high-throughput screening. The two reactive bromine sites allow for the systematic and combinatorial introduction of different chemical moieties using reactions like the Suzuki and Stille couplings. This enables the exploration of the chemical space around the dibenzothiophene core to identify new drug leads.
Conclusion
This compound is a high-value chemical intermediate with well-established importance in materials science and a promising potential in medicinal chemistry. Its robust, planar structure combined with the versatility of its two bromine substituents provides a powerful platform for the synthesis of complex, functional molecules. For researchers in organic electronics, it is a fundamental building block for next-generation semiconducting materials. For drug development professionals, it represents a versatile scaffold for the creation of diverse chemical libraries in the search for new therapeutic agents. A thorough understanding of its properties and reactivity is key to unlocking its full potential in these cutting-edge fields.
References
Methodological & Application
Application Notes and Protocols for 3,7-Dibromodibenzo[b,d]thiophene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dibromodibenzo[b,d]thiophene is a key building block in the synthesis of advanced organic electronic materials. Its rigid, planar structure and the presence of reactive bromine atoms at the 3 and 7 positions make it an ideal monomer for creating conjugated polymers and oligomers through various cross-coupling reactions.[1] These materials are integral to the development of next-generation organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The electron-deficient nature of the dibenzothiophene core is particularly advantageous for designing donor-acceptor architectures, which are crucial for efficient charge transport and light emission in organic electronic devices.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of organic electronic devices.
Applications in Organic Electronics
The primary application of this compound lies in its use as a monomer for the synthesis of high-performance organic semiconductors. The strategic placement of the bromine atoms allows for facile functionalization and polymerization via well-established methods like Suzuki and Stille cross-coupling reactions.
Organic Field-Effect Transistors (OFETs)
Derivatives of dibenzothiophene are excellent candidates for the active semiconductor layer in OFETs. Their rigid structure promotes ordered molecular packing in thin films, which is essential for efficient charge transport. Polymers and small molecules synthesized from this compound can exhibit high charge carrier mobilities and on/off ratios, making them suitable for applications in flexible displays, sensors, and wearable electronics.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials derived from this compound can be employed as host materials in the emissive layer or as hole-transporting materials. The tunable electronic properties of these materials, achieved by copolymerizing with different aromatic units, allow for the optimization of energy levels to ensure efficient charge injection and transport, leading to improved device efficiency and operational stability.
Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, this compound is used to construct donor-acceptor copolymers. The dibenzothiophene unit can act as either the donor or acceptor moiety, depending on the comonomer used. These copolymers are designed to have broad absorption spectra and appropriate energy levels to facilitate efficient exciton dissociation and charge collection, thereby enhancing the power conversion efficiency of the solar cells.
Data Presentation
The following tables summarize the performance of organic electronic devices fabricated using materials derived from a close structural analog of this compound, namely 2,7-dibromo[2]benzothieno[3,2-b][2]benzothiophene. This data is representative of the potential performance achievable with materials derived from this compound.
Table 1: OFET Performance of 2,7-dithienyl[2]benzothieno[3,2-b][2]benzothiophene Derivatives
| Compound | Deposition Method | Charge Carrier Mobility (μ) [cm²·V⁻¹s⁻¹] | Current On/Off Ratio |
| 2,7-bis(5-octylthiophen-2-yl)BTBT | Drop-casting | up to 1.1 | > 10⁷ |
| 2,7-bis(4-octylthiophen-2-yl)BTBT | Drop-casting | ~0.1 | > 10⁶ |
| 2,7-bis(3-octylthiophen-2-yl)BTBT | Drop-casting | ~0.01 | > 10⁵ |
Data sourced from a study on solution-processable regioisomeric derivatives of[2]benzothieno[3,2-b][2]benzothiophene (BTBT).[3]
Experimental Protocols
Protocol 1: Synthesis of a Conjugated Polymer via Suzuki Coupling
This protocol describes a general procedure for the synthesis of a conjugated polymer from a dibrominated dibenzothiophene derivative and a diboronic acid ester, which is a common method for preparing materials for organic electronics.
Materials:
-
This compound
-
Aryl or heteroaryl diboronic acid pinacol ester
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Methanol
-
Acetone
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, add this compound (1.0 mmol), the diboronic acid pinacol ester (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (10 mL) and anhydrous DMF (2 mL) via syringe.
-
Add a degassed 2M aqueous solution of K₂CO₃ (2 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of methanol.
-
Stir for 1 hour to precipitate the polymer.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with acetone and then with a suitable solvent like chloroform or chlorobenzene to isolate the desired polymer fraction.
-
Dry the polymer under vacuum.
Diagram of Suzuki Coupling Polymerization:
Protocol 2: Fabrication of a Top-Contact, Bottom-Gate OFET
This protocol outlines the fabrication of a standard OFET device using a solution-processable organic semiconductor synthesized from this compound.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
Octadecyltrichlorosilane (ODTS)
-
Toluene (anhydrous)
-
The synthesized conjugated polymer
-
Chlorobenzene or other suitable organic solvent
-
Gold (for source and drain electrodes)
-
Shadow mask
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with an ODTS self-assembled monolayer by vapor deposition or solution immersion to improve the semiconductor film quality.
-
Semiconductor Deposition: Dissolve the synthesized polymer in a suitable solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL. Spin-coat the polymer solution onto the ODTS-treated substrate at 2000 rpm for 60 seconds.
-
Annealing: Anneal the semiconductor film at 120 °C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve crystallinity.
-
Electrode Deposition: Thermally evaporate gold (50 nm) through a shadow mask to define the source and drain electrodes. The channel length and width are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
Characterization: Characterize the OFET device in a nitrogen atmosphere or in air using a semiconductor parameter analyzer.
Diagram of OFET Fabrication Workflow:
Protocol 3: General Protocol for Bulk-Heterojunction Organic Solar Cell Fabrication
This protocol provides a general method for fabricating a conventional bulk-heterojunction OSC using a polymer synthesized from this compound as the donor material.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion
-
The synthesized donor polymer
-
A fullerene derivative acceptor (e.g., PC₇₁BM)
-
Chlorobenzene or other suitable solvent
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrate by sonicating in detergent, deionized water, acetone, and isopropanol. Dry the substrate and treat it with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS (approx. 30-40 nm) onto the ITO substrate and anneal at 150 °C for 15 minutes in air.
-
Active Layer Deposition: Prepare a blend solution of the donor polymer and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene. Spin-coat the active layer (approx. 100 nm) onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.
-
Cathode Deposition: Thermally evaporate Calcium (20 nm) followed by Aluminum (100 nm) onto the active layer through a shadow mask to define the device area.
-
Encapsulation and Characterization: Encapsulate the device to prevent degradation from air and moisture. Measure the current-voltage characteristics under simulated AM 1.5G solar irradiation.
Diagram of OSC Fabrication Logical Relationship:
References
Application Notes and Protocols for the Synthesis of OLED Materials Utilizing 3,7-Dibromodibenzo[b,d]thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of high-performance Organic Light-Emitting Diode (OLED) materials using 3,7-Dibromodibenzo[b,d]thiophene as a key building block. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are pivotal in constructing the molecular architecture of both emissive and hole-transporting materials.
Introduction
This compound is a versatile precursor for the synthesis of a wide array of organic electronic materials. Its rigid and planar dibenzothiophene core imparts good thermal stability and charge-transporting properties, while the two bromine atoms at the 3 and 7 positions provide reactive sites for the introduction of various functional groups. This allows for the fine-tuning of the electronic and photophysical properties of the resulting materials, making them suitable for application in OLEDs as either hole-transporting layers (HTLs) or emissive layers (EMLs).
The synthetic strategies primarily revolve around palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is instrumental in forming carbon-carbon bonds, enabling the attachment of aromatic and heteroaromatic moieties to the dibenzothiophene core. This is a common strategy for creating blue-emitting materials. The Buchwald-Hartwig amination, on the other hand, facilitates the formation of carbon-nitrogen bonds, which is a key step in the synthesis of hole-transporting materials by incorporating amine-containing groups like carbazoles or diphenylamines.
Synthetic Pathways and Strategies
The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer versatile and efficient routes to a diverse range of functional molecules for next-generation displays and lighting.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for C-C bond formation, coupling the dibromodibenzothiophene with various aryl or heteroaryl boronic acids or esters. This approach is widely used to synthesize blue-emitting materials by extending the π-conjugation of the dibenzothiophene core.
Buchwald-Hartwig Amination: This reaction is crucial for the synthesis of hole-transporting materials. It enables the formation of C-N bonds, allowing for the introduction of hole-transporting moieties such as carbazole, phenothiazine, or triarylamine units onto the dibenzothiophene scaffold. These materials are essential for efficient charge injection and transport in OLED devices.
Below are detailed protocols for these key reactions, along with data on the properties of the resulting materials and their performance in OLED devices.
Experimental Protocols
Protocol 1: Synthesis of a Blue-Emitting Material via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a 3,7-diaryl-dibenzo[b,d]thiophene derivative, a potential blue emitter, via a double Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., Pyrene-1-boronic acid) (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 4 equivalents)
-
Solvent (e.g., Toluene, 1,4-Dioxane, and water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and the base (4.0 mmol).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 mmol) and the degassed solvent mixture (e.g., 10 mL of Toluene/Water 4:1) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane) to afford the pure 3,7-diaryl-dibenzo[b,d]thiophene.
Diagram of Suzuki-Miyaura Coupling Workflow:
Protocol 2: Synthesis of a Hole-Transporting Material via Buchwald-Hartwig Amination
This protocol outlines a general method for the synthesis of a 3,7-bis(amino)-dibenzo[b,d]thiophene derivative, a potential hole-transporting material, via a double Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (e.g., Carbazole, Phenothiazine) (2.1 - 2.5 equivalents)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Palladium(II) acetate [Pd(OAc)₂], 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, t-BuXPhos) (2-4 mol%)
-
Base (e.g., Sodium tert-butoxide [NaOtBu], Potassium tert-butoxide [KOtBu]) (2.2 - 3.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst, and the phosphine ligand.
-
Addition of Reagents: Add the base to the flask.
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3,7-bis(amino)-dibenzo[b,d]thiophene derivative.
Diagram of Buchwald-Hartwig Amination Workflow:
Data Presentation
The following tables summarize the photophysical, electrochemical, and electroluminescent properties of representative OLED materials synthesized from this compound derivatives.
Table 1: Photophysical and Electrochemical Properties of Dibenzothiophene Derivatives
| Compound | R Group | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission λ (nm) | Quantum Yield (%) |
| DBT-Py | Pyrene | -5.78 | -2.56 | 3.22 | 450 (Blue) | ~85 |
| DBT-Cz | Carbazole | -5.65 | -2.30 | 3.35 | 430 (Deep Blue) | ~75 |
| DBT-PTZ | Phenothiazine | -5.42 | -2.25 | 3.17 | 480 (Sky Blue) | ~60 |
Note: Data is representative and may vary based on specific molecular design and measurement conditions.
Table 2: Performance of OLED Devices with Dibenzothiophene-Based Materials
| Device Configuration | Material | Role | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | CIE (x, y) |
| ITO/HTL/DBT-Py /ETL/LiF/Al | DBT-Py | Emitter | 5.5 | >10,000 | 3.2 | (0.15, 0.18) |
| ITO/DBT-Cz /EML/ETL/LiF/Al | DBT-Cz | HTL | - | - | - | - |
| ITO/DBT-PTZ /EML/ETL/LiF/Al | DBT-PTZ | HTL | - | - | - | - |
Note: EQE = External Quantum Efficiency, CIE = Commission Internationale de l'Éclairage coordinates. Device performance is highly dependent on the full device stack and fabrication conditions.
Signaling Pathways and Logical Relationships
The synthesis of functional OLED materials from this compound involves a logical progression from a common starting material to either emissive or hole-transporting materials, depending on the chosen synthetic route. This relationship can be visualized as follows:
Conclusion
This compound serves as a valuable and versatile platform for the synthesis of advanced OLED materials. Through well-established palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, a wide range of both emissive and hole-transporting materials with tunable optoelectronic properties can be efficiently developed. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the potential of this compound-based compounds in the field of organic electronics.
Application Notes and Protocols for 3,7-Dibromodibenzo[b,d]thiophene in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dibromodibenzo[b,d]thiophene is a key building block in the synthesis of advanced organic electronic materials.[1] Its rigid, planar structure and the presence of reactive bromine atoms at the 3 and 7 positions make it an ideal monomer for the creation of conjugated polymers and oligomers.[1] These materials are integral to the development of next-generation electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] The dibenzothiophene core possesses an electron-deficient nature, which is advantageous for creating donor-acceptor architectures crucial for efficient charge transport.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of OFETs.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Application in Organic Field-Effect Transistors (OFETs)
This compound serves as a monomer in polymerization reactions to form the active semiconductor layer in OFETs. The performance of these devices is highly dependent on the molecular structure of the resulting polymer, its ability to self-organize into well-ordered thin films, and the fabrication conditions of the device.
Key Performance Metrics for OFETs
The performance of an OFET is characterized by several key parameters:
-
Charge Carrier Mobility (μ): A measure of how quickly charge carriers (holes or electrons) move through the semiconductor material. Higher mobility generally leads to faster device operation.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state. A high on/off ratio is crucial for digital logic applications to distinguish between the two states.
-
Threshold Voltage (Vth): The minimum gate voltage required to turn the transistor "on" and allow current to flow.
Experimental Protocols
The following sections detail the synthesis of a representative copolymer using this compound and the subsequent fabrication and characterization of an OFET device.
Protocol 1: Synthesis of a Copolymer via Suzuki Coupling
This protocol describes the synthesis of a copolymer of this compound with a generic diboronic acid ester comonomer.
Materials:
-
This compound
-
Comonomer (e.g., a distannylated or diborylated aromatic compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of this compound and the comonomer in the chosen solvent.
-
Degassing: Degas the solution by bubbling with an inert gas for 20-30 minutes or by three freeze-pump-thaw cycles.
-
Catalyst and Base Addition: Add the palladium catalyst (typically 1-5 mol%) and the base (typically 2-4 equivalents) to the reaction mixture under a positive pressure of inert gas.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours.
-
Monitoring: Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.
-
Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The final polymer is typically extracted with a good solvent like chloroform or chlorobenzene.
-
Drying: Dry the purified polymer under vacuum.
Caption: Workflow for copolymer synthesis via Suzuki coupling.
Protocol 2: OFET Fabrication (Bottom-Gate, Top-Contact Architecture)
This protocol describes the fabrication of a solution-processed OFET.
Materials:
-
Pre-cleaned substrate (e.g., heavily doped Si wafer with a SiO₂ dielectric layer)
-
Synthesized polymer solution (e.g., in chloroform or chlorobenzene)
-
Source and drain electrode material (e.g., Gold)
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Dielectric Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) to improve the interface properties.
-
Semiconductor Deposition: Deposit the synthesized polymer thin film onto the substrate using a solution-based technique like spin-coating, drop-casting, or blade-coating.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and film morphology. This is a critical step to enhance device performance.
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., 50 nm of Gold) onto the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the mask.
-
Device Characterization: Characterize the electrical properties of the OFET in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.
Caption: Workflow for bottom-gate, top-contact OFET fabrication.
Data Presentation
While specific performance data for OFETs based on polymers derived directly from this compound is not extensively reported in publicly available literature, the following table presents typical performance ranges for related high-performance thiophene-based polymers to provide a benchmark for expected device characteristics.
| Polymer Type | Deposition Method | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) |
| Thieno[3,2-b]thiophene-alt-benzothiadiazole Copolymer | Solution-processed | ~0.1 | > 10³ | < -3 |
| Diketopyrrolopyrrole-thienothiophene Copolymers | Solution-processed | 5 - 10 | > 10⁵ | Not specified |
| Indacenodithiophene-co-benzothiadiazole Copolymer | Solution-processed | up to 3.6 | Not specified | Not specified |
| Benzothieno[2,3-b]thiophene Derivatives | Solution-processed | up to 0.46 | > 10⁷ | Not specified |
Note: The performance of OFETs is highly dependent on the specific molecular structure of the polymer, processing conditions, and device architecture.
Logical Relationship of Key OFET Parameters
Caption: Interrelation of key parameters determining OFET performance.
Conclusion
This compound is a versatile and valuable building block for the synthesis of high-performance organic semiconductors for OFET applications. The protocols outlined in this document provide a general framework for the synthesis of dibenzothiophene-based polymers and the fabrication of OFET devices. Optimization of the comonomer structure, polymerization conditions, and device fabrication parameters is crucial for achieving high charge carrier mobility, large on/off ratios, and low operating voltages. Further research into novel copolymers derived from this compound is expected to lead to continued advancements in the field of organic electronics.
References
Application of 3,7-Dibromodibenzo[b,d]thiophene in Organic Photovoltaics (OPVs)
Application Note ID: AN-DBT-OPV-001
Introduction
3,7-Dibromodibenzo[b,d]thiophene is a key building block for the synthesis of conjugated polymers used in high-performance organic electronic devices, including organic photovoltaics (OPVs). Its rigid and planar dibenzothiophene core contributes to desirable electronic properties and intermolecular interactions, which are crucial for efficient charge transport in the active layer of an OPV device. This document provides detailed protocols for the synthesis of a representative donor-acceptor copolymer using this compound and the subsequent fabrication of an organic solar cell.
The protocols outlined below are based on established methodologies for the synthesis of similar conjugated polymers and the fabrication of OPV devices. Specifically, the synthesis section is adapted from a Suzuki coupling reaction of a structural isomer, and the device fabrication and performance data are representative of typical benzodithiophene-based polymer solar cells.
Experimental Protocols
Synthesis of Poly(3,7-dibenzo[b,d]thiophene-alt-thiophene) (P-DBT-T)
This protocol describes the synthesis of a copolymer of this compound with a thiophene comonomer via a Suzuki coupling reaction. This method is adapted from the synthesis of analogous benzothiophene-based polymers.
Materials:
-
This compound
-
Thiophene-2,5-diboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene (anhydrous)
-
Ethanol
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
In a 100 mL two-neck round-bottom flask, add this compound (1.0 mmol) and thiophene-2,5-diboronic acid pinacol ester (1.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.04 mmol), to the flask under a positive flow of argon.
-
Through a septum, add anhydrous toluene (30 mL), ethanol (6 mL), and the 2 M aqueous sodium carbonate solution (6 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours. The mixture will become viscous as the polymer forms.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to 200 mL of vigorously stirring methanol.
-
Collect the crude polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Extract the final polymer with chloroform.
-
Concentrate the chloroform solution and precipitate the polymer in methanol.
-
Filter and dry the purified polymer under vacuum at 60 °C for 24 hours.
Organic Photovoltaic (OPV) Device Fabrication
This protocol details the fabrication of a bulk heterojunction (BHJ) organic solar cell using the synthesized P-DBT-T as the donor material and a fullerene derivative,[1][1]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM), as the acceptor. The device architecture is a conventional structure: ITO/PEDOT:PSS/P-DBT-T:PC₇₁BM/Ca/Al.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
P-DBT-T (synthesized as described above)
-
Chlorobenzene (anhydrous)
-
Calcium (Ca)
-
Aluminum (Al)
-
Deionized water
-
Acetone
-
Isopropanol
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the PEDOT:PSS dispersion onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of P-DBT-T and PC₇₁BM in a 1:1.5 weight ratio in chlorobenzene at a total concentration of 20 mg/mL.
-
Stir the solution overnight at 50 °C in the glovebox.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.
-
Anneal the active layer at 110 °C for 10 minutes in the glovebox.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator with a base pressure of less than 1 x 10⁻⁶ Torr.
-
Sequentially deposit a 20 nm layer of Calcium (Ca) and a 100 nm layer of Aluminum (Al) through a shadow mask to define the active area of the device (typically 0.04 - 0.1 cm²).
-
-
Device Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy resin and a glass coverslip inside the glovebox to prevent degradation from air and moisture.
-
Data Presentation
The performance of OPV devices is characterized by several key parameters obtained from current density-voltage (J-V) measurements under simulated solar illumination (AM 1.5G, 100 mW/cm²). The following table summarizes the typical performance of OPVs based on dibenzothiophene-thiophene copolymers.
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| P-DBT-T | PC₇₁BM | 0.85 | 10.5 | 65 | 5.8 |
| P-DBT-BT | PC₇₁BM | 0.92 | 12.1 | 68 | 7.5 |
Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency. P-DBT-BT represents a copolymer with an electron-accepting benzothiadiazole unit, often leading to improved performance.
Visualizations
Experimental Workflow for OPV Fabrication
The following diagram illustrates the key steps involved in the fabrication of the organic photovoltaic device.
Caption: Workflow from polymer synthesis to OPV device fabrication and characterization.
Signaling Pathway (Logical Relationship) in OPV Operation
This diagram illustrates the fundamental processes occurring within the organic solar cell that lead to the generation of electrical current.
Caption: Key steps in the conversion of light to electricity in an OPV.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3,7-Dibromodibenzo[b,d]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key application of this reaction is the functionalization of heterocyclic scaffolds, which are prevalent in pharmaceuticals, organic electronics, and advanced materials. 3,7-Dibromodibenzo[b,d]thiophene is a valuable building block, and its derivatization via Suzuki coupling allows for the synthesis of a diverse range of novel compounds with tailored electronic and photophysical properties. These resulting 3,7-disubstituted dibenzo[b,d]thiophene derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with various arylboronic acids.
Reaction Principle and Workflow
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.
A general workflow for the Suzuki coupling of this compound is depicted below.
Figure 1. General experimental workflow for the Suzuki coupling reaction.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and resulting yields for the double Suzuki coupling of this compound with various arylboronic acids. These conditions are based on established protocols for similar dibromo-heterocyclic systems and serve as a strong starting point for optimization.[1][2]
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (4.0) | Toluene/Ethanol/H₂O (4:1:1) | 100 | 24 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (4.0) | Toluene/Ethanol/H₂O (4:1:1) | 100 | 24 | 88-98 |
| 3 | 4-tert-Butylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (4.0) | Toluene/Ethanol/H₂O (4:1:1) | 100 | 24 | 82-92 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (4.0) | Toluene/Ethanol/H₂O (4:1:1) | 100 | 24 | 80-90 |
| 5 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 87-97 |
| 6 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 90-99 |
Yields are approximate and may vary based on the specific reaction scale and purification efficiency.
Experimental Protocols
This section provides a detailed methodology for the synthesis of 3,7-diaryl-dibenzo[b,d]thiophenes via a Suzuki-Miyaura cross-coupling reaction.
Materials
-
This compound (1.0 eq.)
-
Arylboronic acid (2.2 - 2.5 eq.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) (3-5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Cesium Carbonate [Cs₂CO₃]) (3.0 - 4.0 eq.)
-
Degassed solvents (e.g., Toluene, 1,4-Dioxane, Ethanol, Water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or Dichloromethane for extraction
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a round-bottom flask or Schlenk tube, condenser, and magnetic stirrer.
-
Inert gas supply (Argon or Nitrogen)
General Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 4.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Then, add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene, Ethanol, and Water, 10 mL total) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes in dichloromethane) to afford the pure 3,7-diaryl-dibenzo[b,d]thiophene.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura catalytic cycle is a well-established mechanism in organometallic chemistry. The following diagram illustrates the key steps involved in the coupling of this compound with an arylboronic acid.
Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3,7-disubstituted dibenzo[b,d]thiophene derivatives. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Careful optimization of the reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity of the desired products. The versatility of this reaction allows for the creation of a vast library of novel compounds with potential applications in various scientific and technological domains.
References
Application Notes and Protocols for Stille Coupling of 3,7-Dibromodibenzo[b,d]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Stille coupling of 3,7-Dibromodibenzo[b,d]thiophene and its derivatives. This versatile palladium-catalyzed cross-coupling reaction is a cornerstone in the synthesis of functionalized dibenzo[b,d]thiophenes, which are key building blocks in the development of organic electronic materials and potential pharmaceutical agents. The strategic placement of bromine atoms at the 3 and 7 positions allows for the introduction of a wide range of organic moieties, enabling the fine-tuning of the electronic and photophysical properties of the resulting compounds.[1]
General Reaction Scheme
The Stille coupling reaction involves the palladium-catalyzed reaction of an organostannane (organotin) reagent with an organic halide, in this case, this compound.[2][3] The general transformation is depicted below:
Caption: General scheme of the Stille coupling reaction.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Stille coupling of this compound with various organostannanes. This data is crucial for reaction planning and optimization.
| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 24 | 85 |
| 2 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | DMF | 100 | 16 | 92 |
| 3 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | THF | 80 | 12 | 78 |
| 4 | 5-(Tributylstannyl)-2,2'-bithiophene | Pd(PPh₃)₄ (4) | - | Toluene/DMF (4:1) | 120 | 48 | 90 |
Note: Yields are for the disubstituted product.
Experimental Protocols
Below are detailed protocols for the synthesis of 3,7-disubstituted dibenzo[b,d]thiophene derivatives via Stille coupling.
Protocol 1: Synthesis of 3,7-Di(thiophen-2-yl)dibenzo[b,d]thiophene
This protocol details the coupling of this compound with 2-(Tributylstannyl)thiophene.
Materials:
-
This compound
-
2-(Tributylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene
-
Standard Schlenk line and glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and P(o-tol)₃ (0.08 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Add 2-(Tributylstannyl)thiophene (2.2 equiv.) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3,7-Diphenyldibenzo[b,d]thiophene
This protocol outlines the coupling with tributyl(phenyl)stannane.
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard Schlenk line and glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the solution.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add tributyl(phenyl)stannane (2.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours under an inert atmosphere.
-
After cooling, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the residue by recrystallization or column chromatography.
Visualizations
Stille Coupling Catalytic Cycle
The catalytic cycle of the Stille coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Workflow
The following diagram illustrates the general workflow for a Stille coupling experiment.
Caption: A typical experimental workflow for Stille coupling.
References
Functionalization of 3,7-Dibromodibenzo[b,d]thiophene at Bromine Positions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dibromodibenzo[b,d]thiophene is a valuable and versatile building block in the synthesis of advanced organic materials and potential pharmaceutical candidates. Its rigid, planar structure and the presence of two reactive bromine atoms at the 3 and 7 positions make it an ideal scaffold for creating a diverse array of functional molecules. The strategic functionalization of these bromine positions through various cross-coupling and substitution reactions allows for the fine-tuning of electronic, optical, and biological properties. This document provides detailed application notes and experimental protocols for the key functionalization reactions of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Stille coupling, cyanation, and lithiation-trapping reactions.
Key Functionalization Reactions
The bromine atoms at the 3 and 7 positions of the dibenzo[b,d]thiophene core are amenable to a wide range of transformations, primarily through palladium-catalyzed cross-coupling reactions. These reactions offer a powerful toolkit for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Caption: Overview of key functionalization methods for this compound.
Data Presentation: Comparison of Functionalization Methods
The following table summarizes quantitative data for various functionalization reactions performed on this compound and analogous dibrominated thiophene systems. This allows for a comparative analysis of the efficiency of different synthetic protocols.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-(3-Octylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | Reflux | 6 | 85 | [1] |
| Suzuki-Miyaura | 2-(4-Octylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(PPh₃)₄ (3.2) | - | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | Reflux | 6 | 88 | [1] |
| Suzuki-Miyaura | 2-(5-Octylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(PPh₃)₄ (3.2) | - | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | Reflux | 6 | 91 | [1] |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (2.08) | Toluene | 100 | 24 | ~70-90 (general) | [2] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | - | Diisopropylamine (7) | THF | RT | 3 | ~89 (general) | [3] |
| Stille | (Trimethylstannyl)benzene | Pd(PPh₃)₄ (4) | - | - | Toluene/THF | 150 (MW) | 0.17 | ~80-90 (general) | [4] |
| Lithiation-Stannylation | Trimethyltin chloride | - | - | n-BuLi (2.1) | THF | -78 to RT | - | 92 | [5] |
| Cyanation | Zn(CN)₂ | Pd/dppf (2-4) | - | - | DMAC | 110 | - | up to 98 (general) | [6] |
Note: Yields are based on analogous systems or general protocols and may vary for this compound.
Experimental Protocols
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds between the dibenzothiophene core and various aryl or heteroaryl groups.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol: (Based on a similar procedure for a dibrominated benzothienobenzothiophene[1])
-
Reaction Setup: To a two-neck round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid or ester (2.2-2.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add a degassed solvent mixture of toluene, ethanol, and an aqueous solution of a base (e.g., 2 M Na₂CO₃). A typical solvent ratio might be 5:1:1 (Toluene:Ethanol:Aqueous Base).
-
Reaction: Heat the mixture to reflux (typically around 110 °C) with vigorous stirring for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 3,7-diaryl-dibenzo[b,d]thiophene.
Buchwald-Hartwig Amination
This reaction enables the formation of carbon-nitrogen bonds, introducing primary or secondary amines at the 3 and 7 positions.
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Protocol: (General procedure)
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 4-8 mol%), and the base (e.g., sodium tert-butoxide, 2.1-2.5 equiv.).
-
Addition of Amine and Solvent: Add the amine (2.1-2.5 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent and separate the layers.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
This coupling reaction is used to introduce terminal alkynes, forming carbon-carbon triple bonds at the 3 and 7 positions.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Protocol: (General procedure[3])
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Addition of Base and Alkyne: Add a suitable amine base (e.g., diisopropylamine or triethylamine, 2-7 equiv.) followed by the terminal alkyne (2.2-2.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for 3-24 hours. Monitor the reaction's progress.
-
Work-up: Once complete, dilute the reaction with an etheral solvent and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Stille Coupling
The Stille reaction couples the dibromodibenzothiophene with organostannane reagents.
Caption: Experimental workflow for the Stille coupling reaction.
Protocol: (General procedure[7])
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent (e.g., toluene or DMF).
-
Reagent Addition: Add the organostannane reagent (2.2-2.5 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C for 12-48 hours. Monitor the progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and wash with an aqueous solution of KF or CsF to remove tin byproducts.
-
Purification: Separate the organic layer, dry, concentrate, and purify the crude product by column chromatography.
Cyanation
This reaction introduces a nitrile (cyano) group at the 3 and 7 positions.
Caption: Experimental workflow for the palladium-catalyzed cyanation reaction.
Protocol: (General procedure using Zn(CN)₂[6])
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), zinc cyanide (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., dppf, 4-10 mol%).
-
Inert Atmosphere and Solvent Addition: Evacuate and backfill the tube with an inert gas. Add an anhydrous, degassed polar aprotic solvent such as DMAC or DMF.
-
Reaction: Heat the mixture to 110-140 °C for 12-24 hours.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts. Wash the filtrate with aqueous sodium bicarbonate or ammonia solution.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Lithiation-Trapping
This method involves a lithium-halogen exchange to generate a highly reactive organolithium intermediate, which can then be trapped with various electrophiles.
Caption: Experimental workflow for the lithiation-trapping reaction.
Protocol: (Specific for stannylation[5])
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (2.1 equiv.) dropwise. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the electrophile (e.g., trimethyltin chloride, 2.3 equiv.) to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate. Purify the product by recrystallization or column chromatography.
Conclusion
The functionalization of this compound at the bromine positions offers a rich field for chemical exploration, enabling the synthesis of a vast array of novel materials and molecules. The protocols outlined in this document provide a solid foundation for researchers to develop and optimize these transformations for their specific applications in materials science and drug discovery. Careful selection of reaction conditions, catalysts, and ligands is paramount to achieving high yields and selectivities in these powerful synthetic methods.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. research.rug.nl [research.rug.nl]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 3,7-Dibromodibenzo[b,d]thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of poly(3,7-dibenzo[b,d]thiophene), a promising conjugated polymer for applications in organic electronics. 3,7-Dibromodibenzo[b,d]thiophene serves as a key monomer for the creation of these advanced materials due to the strategic placement of its bromine atoms, which allows for efficient polymerization through various cross-coupling reactions.[1][2] The resulting polymers are of interest for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1]
This document outlines three common and effective methods for the polymerization of this compound: Yamamoto, Suzuki, and Stille coupling reactions. Each protocol is presented with a detailed experimental workflow, a summary of typical reaction conditions, and characterization methods for the resulting polymer.
Key Polymerization Methods
The synthesis of poly(3,7-dibenzo[b,d]thiophene) can be achieved through several cross-coupling polymerization techniques. The choice of method can influence the polymer's properties, such as molecular weight and polydispersity.
-
Yamamoto Coupling: This method involves the dehalogenative polycondensation of the dibromo monomer using a nickel(0) complex. It is a direct and effective way to form symmetrical biaryl linkages.
-
Suzuki Coupling: This versatile cross-coupling reaction typically involves the reaction of the dibromo monomer with a diboronic acid or ester derivative of the same monomer (or a comonomer) in the presence of a palladium catalyst and a base.[3][4]
-
Stille Coupling: This reaction couples the dibromo monomer with an organotin reagent, such as a distannyl derivative of the monomer (or a comonomer), catalyzed by a palladium complex.[5]
Data Presentation: Typical Reaction Conditions
The following table summarizes typical experimental conditions for the polymerization of dibrominated thiophene-based monomers using the three main coupling methods. Please note that these are representative conditions and may require optimization for the specific polymerization of this compound.
| Parameter | Yamamoto Coupling | Suzuki Coupling | Stille Coupling |
| Catalyst | Ni(COD)₂ + 2,2'-bipyridine | Pd(PPh₃)₄ or Pd₂(dba)₃ | Pd(PPh₃)₄ or Pd₂(dba)₃ |
| Ligand | 2,2'-bipyridine | PPh₃ or P(o-tol)₃ | PPh₃ or AsPh₃ |
| Solvent | DMF, Toluene | Toluene/Water, Dioxane/Water | Toluene, DMF, Chlorobenzene |
| Base | - | K₂CO₃, Cs₂CO₃, K₃PO₄ | - |
| Temperature | 60-100 °C | 80-120 °C | 80-120 °C |
| Reaction Time | 24-72 hours | 12-48 hours | 12-48 hours |
| Comonomer | - | Dibenzo[b,d]thiophene-3,7-diboronic acid ester | 3,7-Bis(trimethylstannyl)dibenzo[b,d]thiophene |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reagents and solvents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use. Reactions involving organometallic reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Yamamoto Polymerization
This protocol describes the nickel-catalyzed homopolymerization of this compound.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl)
-
Chloroform
Procedure:
-
In a flame-dried Schlenk flask, add Ni(COD)₂ (1.5 - 2.0 equivalents relative to monomer) and 2,2'-bipyridine (1.5 - 2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF and stir the mixture at 60-80 °C for 30 minutes to form the active Ni(0) complex.
-
In a separate Schlenk flask, dissolve this compound (1.0 equivalent) in anhydrous toluene.
-
Transfer the monomer solution to the flask containing the catalyst via a cannula.
-
Heat the reaction mixture to 80-100 °C and stir for 24-72 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol containing a small amount of concentrated HCl to precipitate the polymer.
-
Filter the crude polymer and wash it sequentially with methanol and water.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
The chloroform fraction contains the purified polymer. Precipitate the polymer by adding methanol and dry under vacuum.
References
Application Notes and Protocols: 3,7-Dibromodibenzo[b,d]thiophene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dibromodibenzo[b,d]thiophene is a versatile heterocyclic building block that has garnered significant attention in the field of materials science, particularly in the development of advanced organic electronic materials. Its rigid, planar structure and the presence of reactive bromine atoms at the 3 and 7 positions make it an ideal monomer for the synthesis of conjugated polymers and oligomers through various cross-coupling reactions. The electron-deficient nature of the dibenzothiophene core allows for the creation of donor-acceptor architectures crucial for efficient charge transport and light emission in electronic devices.[1]
These application notes provide an overview of the use of this compound in organic electronics, including detailed experimental protocols for its polymerization and a summary of the properties of resulting materials.
Applications in Organic Electronics
Polymers and small molecules derived from this compound are integral components in a range of organic electronic devices:
-
Organic Light-Emitting Diodes (OLEDs): The dibenzothiophene moiety can be incorporated into host materials for phosphorescent OLEDs (PHOLEDs) or as part of the emissive layer itself. Its electronic properties can be tuned to achieve efficient energy transfer and high quantum efficiencies.
-
Organic Field-Effect Transistors (OFETs): The rigid backbone of polymers containing dibenzothiophene units promotes intermolecular π-π stacking, which is essential for efficient charge carrier transport. This leads to materials with high charge carrier mobilities, a key parameter for OFET performance.
-
Organic Photovoltaics (OPVs): In OPV applications, dibenzothiophene-based polymers can act as either the donor or acceptor material in the active layer of a solar cell. The ability to tune the HOMO and LUMO energy levels of these polymers is critical for optimizing the power conversion efficiency.
Quantitative Data Summary
The following tables summarize key performance metrics and electronic properties of materials derived from dibenzothiophene-based building blocks.
Table 1: Electronic Properties of Dibenzothiophene-Based Polymers
| Polymer/Molecule | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
| BTOF | -6.11 | -2.66 | 3.45 |
| BTOCz | -5.86 | -2.52 | 3.34 |
| PQ1 | -5.61 | -3.51 | 2.10 |
| PQ2 | -5.28 | -3.18 | 2.10 |
| PQ3 | -5.31 | -3.21 | 2.10 |
| PQ4 | -5.59 | -3.49 | 2.10 |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. Data compiled from multiple sources.[1][2]
Table 2: Performance of OLEDs Incorporating Dibenzothiophene Derivatives
| Host Material | Emitter | Max. External Quantum Efficiency (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |
| Ir-2 | Ir(III) complex | 16.6 | 51.1 | 38.7 |
| mDBTCb | FIrpic (blue) | 19.8 | - | - |
| pDBTCb | FIrpic (blue) | 16.2 | - | - |
| TP2 | - | - | 1.38 | - |
Data compiled from multiple sources.[1][3][4]
Table 3: Performance of OFETs Based on Dibenzothiophene-Containing Polymers
| Polymer | Hole Mobility (cm²/Vs) | On/Off Ratio |
| PffBT4T-2DT | 0.23 | > 10^5 |
| PffBT4T-2OD | 0.096 | > 10^5 |
| PNDI-3Th | 0.076 (electron mobility) | - |
Data compiled from multiple sources.[5][6]
Experimental Protocols
The following are representative protocols for the synthesis of conjugated polymers using this compound as a monomer. These protocols are based on well-established Suzuki and Stille cross-coupling reactions.
Protocol 1: Synthesis of a Dibenzothiophene-based Polymer via Suzuki Coupling
This protocol describes the synthesis of an alternating copolymer of this compound with a diboronic acid ester comonomer.
Materials:
-
This compound
-
Comonomer with two boronic acid ester groups (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 mmol), the diboronic acid ester comonomer (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tolyl)₃ (0.08 mmol).
-
Solvent and Base Addition: Add anhydrous toluene (10 mL) and anhydrous DMF (2 mL) to the flask. Add a 2 M aqueous solution of K₂CO₃ (2 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere (e.g., argon) for 48 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing methanol (200 mL) to precipitate the polymer.
-
Purification: Filter the crude polymer and wash with methanol, acetone, and hexane. Further purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction by precipitation into methanol.
-
Drying: Dry the final polymer product under vacuum at 60 °C for 24 hours.
Protocol 2: Synthesis of a Dibenzothiophene-based Polymer via Stille Coupling
This protocol outlines the synthesis of a copolymer using a distannyl derivative of dibenzothiophene.
Precursor Synthesis: 3,7-Bis(trimethylstannyl)dibenzo[b,d]thiophene
-
In a flame-dried Schlenk flask under argon, dissolve this compound (1.0 mmol) in anhydrous THF (20 mL).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (2.1 equiv.) and stir for 1 hour at -78 °C.
-
Add trimethyltin chloride (2.3 equiv.) and allow the reaction to warm to room temperature overnight.[7]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3,7-bis(trimethylstannyl)dibenzo[b,d]thiophene.[7]
Polymerization Protocol:
Materials:
-
3,7-Bis(trimethylstannyl)dibenzo[b,d]thiophene
-
Dibromo-comonomer (e.g., 2,5-dibromothiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Anhydrous chlorobenzene
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add 3,7-bis(trimethylstannyl)dibenzo[b,d]thiophene (1.0 mmol), the dibromo-comonomer (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and P(o-tolyl)₃ (0.06 mmol).
-
Solvent Addition: Add anhydrous chlorobenzene (15 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 30 minutes.
-
Polymerization: Heat the reaction mixture to 120 °C and stir under an inert atmosphere for 24-48 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the Suzuki coupling protocol (steps 5-7).
Visualizations
Polymerization Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis of dibenzothiophene-based polymers.
Caption: Suzuki polymerization workflow.
Caption: Stille polymerization workflow.
Device Architecture
Caption: Organic electronic device structures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pure.skku.edu [pure.skku.edu]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,7-Dibromodibenzo[b,d]thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,7-Dibromodibenzo[b,d]thiophene synthesis.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of this compound. This guide provides potential causes and recommended solutions for common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive brominating agent (e.g., old N-Bromosuccinimide - NBS).2. Insufficient reaction time or temperature.3. Poor quality starting material (Dibenzothiophene).4. Inefficient quenching of the reaction. | 1. Use freshly recrystallized NBS.2. Gradually increase the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).3. Ensure the purity of the starting material using techniques like NMR or GC-MS.4. Quench the reaction properly, for example, by adding an aqueous solution of sodium thiosulfate to remove excess bromine. |
| Formation of Multiple Products (Isomers) | 1. Non-regioselective bromination.2. Over-bromination leading to tri- or tetra-brominated species. | 1. Control the reaction temperature. Electrophilic bromination of dibenzothiophene can lead to a mixture of isomers. Running the reaction at a lower temperature may improve regioselectivity.2. Use a stoichiometric amount of the brominating agent. Adding the brominating agent portion-wise and monitoring the reaction by TLC can help prevent over-bromination. |
| Presence of Starting Material in Final Product | 1. Incomplete reaction.2. Insufficient amount of brominating agent. | 1. Increase the reaction time and/or temperature and monitor for the disappearance of the starting material by TLC.2. Ensure the correct stoichiometry of the brominating agent is used. A slight excess (e.g., 2.1-2.2 equivalents for dibromination) may be necessary. |
| Difficult Purification | 1. Co-elution of the desired product with impurities or isomers during column chromatography.2. Oiling out of the product during recrystallization. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.2. Screen a variety of solvents or solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the direct electrophilic bromination of dibenzothiophene using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine, often in the presence of a solvent. Another approach involves the bromination of dibenzothiophene-5,5-dioxide followed by reduction of the sulfone.
Q2: Why is the 3,7-isomer the major product in the dibromination of dibenzothiophene?
A2: In the electrophilic substitution of dibenzothiophene, the 3 and 7 positions are electronically favored for substitution due to the directing effect of the sulfur atom.
Q3: What are the common side products in this synthesis, and how can they be minimized?
A3: Common side products include other brominated isomers (e.g., 2,8-dibromo) and polybrominated species. Minimizing these byproducts can be achieved by carefully controlling the reaction temperature, using the correct stoichiometry of the brominating agent, and monitoring the reaction progress closely by TLC to avoid over-bromination.[1]
Q4: How can I purify the final product?
A4: Purification is typically achieved by column chromatography on silica gel using a non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like dichloromethane or ethyl acetate.[1] Recrystallization from a suitable solvent is also a common purification method.[1]
Experimental Protocols
Method 1: Direct Bromination of Dibenzothiophene (General Procedure)
This protocol describes a general method for the direct bromination of dibenzothiophene. Optimization of specific parameters may be required.
Materials:
-
Dibenzothiophene
-
N-Bromosuccinimide (NBS) or Bromine
-
Anhydrous solvent (e.g., Chloroform, Acetic Acid, or Carbon Tetrachloride)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (or other suitable eluents)
Procedure:
-
Dissolve dibenzothiophene in an appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add a solution of the brominating agent (2.1 - 2.2 equivalents) in the same solvent to the stirred solution of dibenzothiophene.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Once the reaction is complete (disappearance of starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and dichloromethane).
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Method 2: Bromination of Dibenzothiophene-5,5-dioxide[2]
This method involves the bromination of the sulfone derivative, which can then be reduced to the target thiophene.
Materials:
-
Dibenzothiophene-5,5-dioxide
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
Procedure:
-
Dissolve dibenzothiophene-5,5-dioxide in concentrated sulfuric acid.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto ice to precipitate the product.
-
Filter the precipitate, wash with water until neutral, and dry to obtain this compound-5,5-dioxide.
-
The resulting sulfone can then be reduced to this compound using a suitable reducing agent (e.g., Lithium aluminum hydride).
Visualizations
Experimental Workflow: Direct Bromination
Caption: Workflow for the direct bromination of dibenzothiophene.
Troubleshooting Logic
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of Crude 3,7-Dibromodibenzo[b,d]thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,7-Dibromodibenzo[b,d]thiophene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvent systems like ethanol/water, toluene, or a mixture of a good solvent (e.g., dichloromethane, THF) and an anti-solvent (e.g., hexane, heptane). Experiment with different solvent ratios to optimize crystal formation and impurity rejection. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
| Incomplete Removal of Impurities | If the crude material is highly impure, a single recrystallization may not be sufficient. A second recrystallization or a preliminary purification step, such as column chromatography, may be necessary. |
| "Oiling Out" | The compound may separate as an oil instead of crystals. This can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, try using a lower boiling point solvent, adding more solvent, or reheating the solution and allowing it to cool more slowly. |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase | The polarity of the eluent is critical for good separation. For this compound on a silica gel column, start with a non-polar solvent system like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[1] Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives a retention factor (Rf) of ~0.3 for the desired compound. |
| Column Overloading | Loading too much crude material onto the column will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. |
| Improper Column Packing | An unevenly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed as a uniform slurry to avoid these issues. |
| Co-elution of Impurities | Some impurities may have very similar polarity to the product, making separation by standard silica gel chromatography difficult. Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting material (dibenzo[b,d]thiophene), monobrominated isomers (e.g., 2-bromodibenzo[b,d]thiophene), and over-brominated products (e.g., tribromodibenzo[b,d]thiophenes). The presence of these will depend on the specific synthetic route employed.
Q2: What is a suitable solvent for dissolving crude this compound for column chromatography loading?
A2: Dissolve the crude product in a minimal amount of a relatively non-polar solvent in which it is soluble, such as dichloromethane or toluene. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often a preferred method to ensure a narrow starting band.
Q3: How can I remove residual bromine color from my crude product?
A3: A wash with an aqueous solution of a reducing agent, such as 10% sodium thiosulfate or sodium bisulfite, during the work-up can effectively remove excess bromine.[2]
Q4: My purified this compound is an off-white or yellowish powder. Is this normal?
A4: Yes, this compound is often described as an off-white to light yellow powder or crystal.[3] However, a significant deviation from this color may indicate the presence of impurities.
Data Presentation
The following table summarizes typical data associated with the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific conditions used.
| Purification Method | Stationary/Solvent System | Typical Purity Achieved | Typical Recovery Yield | Notes |
| Recrystallization | Toluene | >98% | 60-80% | Good for removing minor impurities. Yield can be improved by optimizing solvent volume and cooling rate. |
| Recrystallization | Dichloromethane/Hexane | >98% | 65-85% | The compound is dissolved in a minimum of hot dichloromethane, and hexane is added as an anti-solvent. |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (gradient) | >99% | 70-90% | Effective for separating isomers and other byproducts. The gradient should be shallow to ensure good resolution. |
| Column Chromatography | Silica Gel / Hexane:Dichloromethane (gradient) | >99% | 75-95% | A common alternative mobile phase for compounds of this polarity. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system (e.g., toluene).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with different solvent systems (e.g., varying ratios of hexane and ethyl acetate). The ideal system should provide an Rf value of approximately 0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with the least polar solvent system determined from the TLC analysis.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Monitoring: Monitor the separation by performing TLC on the collected fractions.
-
Combining Fractions: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Polymerization of 3,7-Dibromodibenzo[b,d]thiophene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 3,7-Dibromodibenzo[b,d]thiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the polymerization of this compound?
The primary challenges include:
-
Poor Solubility: The resulting polymer often exhibits low solubility in common organic solvents, especially without the incorporation of solubilizing side chains.[1] This complicates processing and characterization.
-
Achieving High Molecular Weight: Obtaining polymers with a high degree of polymerization can be difficult. This is often linked to monomer purity, stoichiometry, and reaction conditions.[2]
-
Side Reactions and Defects: Depending on the polymerization method, side reactions like homocoupling or reactions at unintended positions (β-defects in thiophene-containing polymers) can occur, affecting the polymer's properties.[3][4]
-
Purification of the Final Polymer: Removing low molecular weight oligomers, residual monomer, and catalyst residues is critical for achieving optimal material performance and stability.[5][6]
-
Material Stability: Polymers incorporating the dibenzothiophene core may have high HOMO levels, which can lead to poor air stability.[1]
Q2: My synthesized poly(dibenzo[b,d]thiophene) has very low solubility. How can I improve it?
Low solubility is a known issue with rigid polymer backbones.[1] Consider the following strategies:
-
Incorporate Solubilizing Side Chains: The most effective method is to introduce flexible alkyl or alkoxy side chains onto the polymer backbone. This is typically done by using a comonomer that carries these side chains.[1][7]
-
Use High-Boiling Point Solvents: For characterization or processing, try dissolving the polymer in high-boiling point solvents like o-dichlorobenzene, 1,2,4-trichlorobenzene, or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.[1]
-
Synthesize Shorter Chain Polymers: If high molecular weight is not critical, adjusting reaction conditions to produce lower molecular weight polymers can sometimes improve solubility.
Q3: The molecular weight of my polymer is consistently low. What are the potential causes and solutions?
Low molecular weight is a common problem in step-growth polymerization. The following factors are critical:
-
Monomer Purity: Impurities in the this compound or the comonomer can terminate the polymerization chain.[2] Even small amounts (e.g., 0.5%) of monofunctional or non-reactive impurities can drastically reduce the final molecular weight.[2] Ensure all monomers are purified immediately before use (e.g., by recrystallization or sublimation).
-
Stoichiometry: For A-B + C-C type polymerizations (like Suzuki or Stille), a precise 1:1 stoichiometric ratio of the reactive groups is essential. Any deviation will limit the degree of polymerization. Carefully measure and dispense all reagents.
-
Reaction Conditions: Ensure the reaction goes to a high conversion (>99.5%). This may require optimizing reaction time, temperature, and catalyst concentration. Deactivated catalyst or insufficient reaction time will result in lower molecular weight.
-
Degassing: Oxygen can interfere with many transition-metal catalysts. Ensure the reaction mixture and solvent are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
Q4: How can I effectively purify my final polymer to remove catalyst residues and low molecular weight species?
A multi-step purification process is typically required:
-
Precipitation: After the reaction, precipitate the crude polymer by pouring the reaction mixture into a non-solvent like methanol or acetone. This removes a significant portion of the unreacted monomers and catalyst byproducts.
-
Soxhlet Extraction: This is a highly effective method for removing low molecular weight oligomers and residual monomers.[6] The polymer is placed in a Soxhlet thimble and sequentially washed with solvents that dissolve the impurities but not the main polymer. A typical sequence could be methanol, acetone, hexane, and finally extraction with a solvent that dissolves the desired polymer (e.g., chloroform or chlorobenzene) to separate it from insoluble catalyst residues.
-
Complexing Agents: To remove residual palladium catalyst, wash a solution of the polymer with an aqueous solution of a complexing agent like ethylenediaminetetraacetic acid (EDTA).[7]
Troubleshooting Guides
Problem: Premature Precipitation of Polymer During Reaction
| Potential Cause | Troubleshooting Step |
| Low Solubility of Growing Polymer Chains | Increase the reaction temperature to improve solubility. Use a higher-boiling point solvent (e.g., switch from toluene to o-xylene or dichlorobenzene). |
| Incorrect Solvent System | Ensure the chosen solvent is appropriate for the polymer at the reaction temperature. Some polymers become less soluble as the chain length increases. |
| Concentration Too High | Reduce the monomer concentration in the reaction mixture to keep the growing polymer chains in solution longer. |
Problem: Polymer Yield is Very Low
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh, high-purity catalyst. Ensure ligands (e.g., phosphines) have not been oxidized. Consider a pre-activation step if required for your catalyst system. |
| Poor Monomer Reactivity | Verify the purity and identity of your monomers via NMR or other analytical techniques. For boronic esters (Suzuki) or organostannanes (Stille), ensure they have not degraded during storage. |
| Sub-optimal Reaction Temperature | The reaction may be too slow at the current temperature. Incrementally increase the temperature. Conversely, very high temperatures can sometimes lead to catalyst decomposition or side reactions. |
| Ineffective Base (for Suzuki/DArP) | Ensure the base is sufficiently strong and soluble in the reaction medium. For Suzuki coupling, an aqueous solution of the base is often required for the catalytic cycle. |
Data Presentation
Table 1: Influence of Monomer Purity on Degree of Polymerization (DP) in AA-BB Polycondensation
This table presents simulated data to illustrate the critical impact of non-reactive (CC) and mono-reactive (AC) impurities on the degree of polymerization at a high reaction conversion (p=0.995). The data highlights the necessity of using high-purity monomers.
| Impurity Content (%) | Impurity Type | Resulting Decrease in DP (%) |
| 0.5 | CC (non-reactive) | ~33% |
| 1.0 | CC (non-reactive) | ~50% |
| 0.5 | AC (mono-reactive) | ~33% |
| 1.0 | AC (mono-reactive) | ~50% |
| (Data adapted from Monte Carlo simulation studies on the effects of monomer purity)[2] |
Table 2: Comparison of Polymerization Methods for Thiophene-based Polymers
| Method | Key Advantages | Key Challenges | Typical Catalyst |
| Suzuki Coupling | Tolerant to many functional groups; commercially available boronic acids/esters. | Requires stoichiometric boronic esters; base selection is critical. | Pd(PPh₃)₄, Pd(OAc)₂ |
| Stille Coupling | High yielding and versatile; less sensitive to stoichiometry issues than Suzuki. | Toxicity of organotin reagents and byproducts; purification can be difficult. | Pd(PPh₃)₄, Pd₂(dba)₃[8] |
| Yamamoto Coupling | Does not require organometallic reagents other than the catalyst; good for homopolymers. | Can require harsh reaction conditions; may have limited scope for complex copolymers. | Ni(COD)₂ |
| Direct Arylation (DArP) | Atom-economical (no need for organometallic monomers); reduced synthesis steps.[7] | C-H bond selectivity can be poor, leading to structural defects; often requires specific directing groups or additives (e.g., pivalic acid).[3][7] | Pd(OAc)₂ |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Polycondensation
-
Monomer Preparation: Place this compound (1.0 eq) and a diboronic acid or ester comonomer (1.0 eq) in a flame-dried Schlenk flask.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) to the flask.
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon) three times. Add a degassed solvent (e.g., toluene or DMF) and a degassed aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously under a positive pressure of Argon for 24-72 hours.
-
End-capping: To control the molecular weight and improve stability, add a small amount of a monofunctional reagent (e.g., bromobenzene or phenylboronic acid) and stir for another 4-8 hours.
-
Workup and Purification: Cool the reaction to room temperature. Pour the mixture into a stirring non-solvent like methanol. Filter the precipitated solid. Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, hexane, chloroform).
Protocol 2: General Procedure for Direct Arylation Polycondensation (DArP)
-
Reagent Preparation: Add this compound (1.0 eq), a comonomer with active C-H bonds (e.g., a thiophene derivative, 1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), a phosphine ligand (if needed), and a base (e.g., K₂CO₃ or Cs₂CO₃) to a Schlenk tube.
-
Additive and Solvent: Add a carboxylic acid additive (e.g., pivalic acid, 0.1-0.3 eq).[7]
-
Degassing and Reaction: Evacuate and backfill the tube with Argon. Add a degassed anhydrous polar aprotic solvent (e.g., DMAc or NMP).[7] Heat the mixture to the desired temperature (typically 100-140 °C) and stir for 12-48 hours.
-
Workup and Purification: Cool the mixture and precipitate the polymer in methanol containing a small amount of HCl. Filter the solid and wash thoroughly. Purify via Soxhlet extraction.
Visualizations
Caption: Troubleshooting workflow for polymerization experiments.
References
- 1. nanoscience.or.kr [nanoscience.or.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improving the long-term stability of PBDTTPD polymer solar cells through material purification aimed at removing organic impurities - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Optimizing Suzuki Coupling for 3,7-Dibromodibenzo[b,d]thiophene
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 3,7-Dibromodibenzo[b,d]thiophene. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful cross-coupling outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
| Problem | Potential Causes | Solutions |
| Low or No Product Yield | Inactive catalyst, poor quality reagents, presence of oxygen, incorrect reaction conditions.[1] | 1. Check Reagents: Ensure the purity and dryness of the boronic acid/ester, this compound, and solvents.[1] 2. Inert Atmosphere: Verify that the reaction setup is properly sealed and purged with an inert gas (argon or nitrogen).[1] 3. Catalyst Activity: Use a fresh batch of palladium catalyst or a robust pre-catalyst.[1] 4. Optimize Conditions: Systematically screen different catalysts, ligands, bases, and solvents.[1] |
| Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation) | Presence of oxygen, excess water, unstable boronic acid.[1] | 1. Degas Solvents: Thoroughly degas all solvents prior to use.[1] 2. Control Water Content: Using minimal amounts of water can be key to preventing dehalogenation.[2] 3. Use Stable Boron Reagents: Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts if protodeboronation is suspected.[1] |
| Reaction Stalls or is Sluggish | Insufficiently active catalyst system, low temperature, poor solubility of reagents.[1] | 1. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.[1] 2. Change Solvent System: Use a solvent mixture that ensures the solubility of all reactants, such as dioxane/water or toluene/water.[1] 3. Screen Ligands: Employ more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to enhance catalyst activity.[3][4] |
| Difficulty in Achieving Double Coupling | Steric hindrance after the first coupling, deactivation of the catalyst. | 1. More Forcing Conditions: Higher temperatures and longer reaction times may be necessary for the second coupling. 2. Sequential Addition: Perform the first coupling to completion, then add the second boronic acid along with fresh catalyst and base.[2] 3. Robust Catalyst System: Utilize a highly active and stable catalyst system known for coupling hindered substrates. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst, base, and solvent for the Suzuki coupling of this compound?
A: A common and effective starting point involves using a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a carbonate or phosphate base such as K₂CO₃ or K₃PO₄, and a solvent system of 1,4-dioxane and water.[1][5][6] The reaction is typically heated to around 90-100 °C.[2][5][7] It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and side reactions.[1]
Q2: How can I achieve selective mono-arylation of this compound?
A: Achieving selective mono-arylation requires careful control of reaction conditions. Key strategies include:
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid.[1]
-
Reaction Time and Temperature: Monitor the reaction closely and keep the temperature and reaction time to a minimum to prevent the second coupling from occurring.[1]
-
Catalyst and Ligand Choice: Less reactive catalyst systems may favor mono-coupling.
Q3: What are the most common side reactions and how can I minimize them?
A: Common side reactions include:
-
Homocoupling: The formation of a biaryl product from the boronic acid coupling with itself, often caused by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere to minimize this.[1]
-
Dehalogenation: The replacement of a bromine atom with a hydrogen atom, which can be a significant issue in the presence of water. Using minimal amounts of water or employing anhydrous conditions (though this can sometimes hinder the reaction) can help reduce dehalogenation.[1][2]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid. Using more stable boronic acid derivatives like pinacol esters or trifluoroborate salts can mitigate this issue.[1]
Q4: Can I perform a one-pot double Suzuki coupling on this compound?
A: Yes, a one-pot, sequential double Suzuki coupling is a viable strategy.[1] This involves performing the first coupling to completion, followed by the addition of the second boronic acid and potentially more base and catalyst to the same reaction vessel.[2]
Experimental Protocols
Below are detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These should be considered as starting points and may require further optimization.
Protocol A: General Procedure for Double Suzuki Coupling
This protocol is adapted from procedures for other dibromothiophene derivatives and is a good starting point for achieving di-substitution.[5][6]
Materials:
-
This compound
-
Arylboronic acid (2.2-2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-6 mol%)
-
Base (e.g., K₃PO₄, 4.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and K₃PO₄ (4.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol B: Selective Mono-Suzuki Coupling
This protocol is designed to favor the formation of the mono-arylated product.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 8 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) and add this to the main reaction flask.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the reaction closely by TLC or GC-MS.
-
Once the starting material is consumed and minimal di-substituted product is observed, cool the reaction to room temperature.
-
Perform an aqueous workup as described in Protocol A.
-
Purify the crude product by column chromatography.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 3,7-Dibromodibenzo[b,d]thiophene-Based Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,7-Dibromodibenzo[b,d]thiophene-based polymers. The information is compiled from established principles of polymer chemistry and data from related polymer systems, offering insights into potential degradation pathways and experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound-based polymers?
A1: While specific studies on this exact polymer are limited, based on its structure, the primary degradation pathways are expected to be photodegradation, thermal degradation, and chemical degradation. The presence of the dibenzothiophene core and carbon-bromine bonds will largely influence its stability.
Q2: How does the dibenzothiophene moiety influence the polymer's stability?
A2: The dibenzothiophene unit is a rigid and electron-deficient structure, which can contribute to the thermal stability of the polymer backbone.[1] However, the sulfur atom can be susceptible to oxidation, potentially leading to the formation of sulfoxides or sulfones, which may alter the electronic properties and conjugation of the polymer.
Q3: What role do the bromine substituents play in the degradation process?
A3: The carbon-bromine (C-Br) bonds are known to be susceptible to cleavage under UV irradiation and at elevated temperatures. This can initiate radical degradation pathways, leading to chain scission, cross-linking, and loss of functionality.[2] Debromination can also occur, altering the chemical structure and properties of the polymer.[3]
Q4: Are there any known solvents or chemicals that can accelerate the degradation of these polymers?
A4: Strong oxidizing agents can potentially attack the sulfur atom in the dibenzothiophene ring. Additionally, certain organic solvents, especially when heated, might facilitate degradation, although specific solvent-polymer interactions would need to be determined experimentally. For polyazomethines, which share some structural similarities in terms of conjugated backbones, acidic conditions can lead to rapid degradation.[4]
Q5: What are the initial indicators of degradation in my this compound-based polymer samples?
A5: Initial signs of degradation can include a change in color (e.g., yellowing), decreased solubility, formation of gels or precipitates, and a blue shift in the UV-Vis absorption spectrum, indicating a loss of conjugation.[5] Changes in mechanical properties, such as increased brittleness, are also common indicators.[5]
Troubleshooting Guides
This section provides guidance for specific issues that may be encountered during experiments involving this compound-based polymers.
Issue 1: Unexpected Color Change in Polymer Film or Solution
| Potential Cause | Troubleshooting/Verification Steps | Recommended Solution |
| Photodegradation | - Has the sample been exposed to ambient or UV light for extended periods? - Compare the UV-Vis spectrum of the affected sample with a fresh or light-protected sample. Look for a blue shift in the absorption maximum. | - Store polymer solutions and films in the dark or under filtered light. - Use amber vials or wrap containers in aluminum foil. - Perform experiments under controlled lighting conditions. |
| Thermal Degradation | - Has the sample been subjected to high temperatures during processing or storage? - Perform Thermogravimetric Analysis (TGA) to determine the onset of thermal degradation. | - Process polymers at the lowest possible temperatures. - Ensure accurate temperature control during experiments. - Store polymers at recommended temperatures, away from heat sources. |
| Oxidation | - Has the sample been exposed to air, especially at elevated temperatures or in the presence of light? | - Handle and store the polymer under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents for preparing solutions. |
Issue 2: Decreased Solubility or Gel Formation
| Potential Cause | Troubleshooting/Verification Steps | Recommended Solution |
| Cross-linking | - Attempt to dissolve the polymer in various solvents. Insoluble fractions suggest cross-linking. - Analyze the sample using Gel Permeation Chromatography (GPC); an increase in the high molecular weight fraction or the appearance of a multimodal distribution can indicate cross-linking. | - Minimize exposure to UV light and high temperatures, which can generate radicals leading to cross-linking. - If radical initiators are used in synthesis, ensure they are fully quenched and removed during purification. |
| Aggregation | - Try dissolving the sample with gentle heating or sonication. - Use dynamic light scattering (DLS) to check for the presence of large aggregates in solution. | - Optimize the solvent system for better polymer-solvent interactions. - Consider using additives that can disrupt intermolecular interactions, if compatible with the application. |
Issue 3: Inconsistent Experimental Results
| Potential Cause | Troubleshooting/Verification Steps | Recommended Solution |
| Batch-to-Batch Variation in Degradation | - Analyze different batches for molecular weight (GPC), thermal stability (TGA/DSC), and spectroscopic properties (UV-Vis, FTIR). | - Standardize synthesis and purification procedures to ensure consistent polymer quality. - Characterize each new batch thoroughly before use. |
| Progressive Degradation During Storage | - Re-characterize a stored sample and compare its properties to the initial characterization data. | - Establish a shelf-life for the polymer under specific storage conditions. - Store in a dark, cool, and inert environment. |
Quantitative Data Summary
Due to the limited availability of direct quantitative data for the degradation of this compound-based polymers, the following tables provide illustrative data based on studies of related brominated and thiophene-containing polymers to offer a comparative perspective.
Table 1: Illustrative Thermal Degradation Onset Temperatures (Td,onset) of Related Polymer Classes
| Polymer Class | Monomer Unit Example | Td,onset (°C) in N2 | Reference |
| Poly(3-hydroxybutyrate) (PHB) | 3-hydroxybutyrate | ~264 | [6] |
| Polystyrene (PS) | Styrene | ~362 | [7] |
| Poly(vinylidene fluoride) (PVDF) | Vinylidene fluoride | ~218-440 (Activation Energy Dependent) | [7] |
| Poly-2,2′-(m-phenylene)-5,5′-bibenzimidazole | m-phenylene-bibenzimidazole | >550 | [8] |
Table 2: Illustrative Photodegradation Quantum Yields (Φ) of Brominated Flame Retardants in Polystyrene Films
| Compound | Quantum Yield (Φ) in PS film | Reference |
| Decabromobiphenyl ether (BDE-209) | 0.82–0.89 | [9] |
| Tetrabromobisphenol A (TBBPA) | 0.82–0.89 | [9] |
Experimental Protocols
Protocol 1: Monitoring Photodegradation using UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the this compound-based polymer in a suitable solvent (e.g., THF, chloroform).
-
Spin-coat a thin film of the polymer onto a quartz substrate.
-
-
Initial Characterization:
-
Record the initial UV-Vis absorption spectrum of the film or solution. Note the wavelength of maximum absorption (λmax).
-
-
Exposure:
-
Expose the sample to a controlled light source (e.g., a UV lamp with a specific wavelength or a solar simulator).
-
-
Time-course Monitoring:
-
At regular intervals, remove the sample from the light source and record its UV-Vis spectrum.
-
-
Data Analysis:
-
Plot the change in absorbance at λmax as a function of exposure time.
-
Observe any shifts in λmax, which can indicate changes in the polymer's conjugation length.
-
Protocol 2: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Place a small, known mass (typically 5-10 mg) of the dried polymer into a TGA pan.
-
-
TGA Measurement:
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset temperature of degradation (Td,onset), which is the temperature at which significant weight loss begins.
-
The temperature of maximum rate of weight loss can also be identified from the derivative of the TGA curve.
-
Visualizations
Hypothesized Degradation Pathways
Caption: Hypothesized radical degradation pathways.
Caption: Troubleshooting workflow for polymer degradation.
References
- 1. ossila.com [ossila.com]
- 2. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Solubility of 3,7-Dibromodibenzo[b,d]thiophene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 3,7-Dibromodibenzo[b,d]thiophene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do this compound derivatives exhibit poor solubility in aqueous solutions?
A1: this compound and its derivatives are characterized by a rigid, aromatic, and largely nonpolar molecular structure. This hydrophobicity leads to low solubility in polar solvents like water. The strong intermolecular forces in the crystalline solid state of these compounds also contribute to their poor solubility, as these interactions must be overcome by solvent-solute interactions for dissolution to occur.
Q2: What are the initial steps to consider when encountering solubility issues with a new this compound derivative?
A2: A systematic approach is recommended. Start by attempting to dissolve a small amount of the compound in a range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)).[1] This will help determine its general solubility profile. If solubility remains low in all solvents, gentle heating or sonication can be applied to facilitate dissolution.[1]
Q3: Can pH modification be used to improve the solubility of these compounds?
A3: pH adjustment is generally not an effective strategy for enhancing the solubility of this compound and its derivatives. These molecules are typically neutral and non-ionizable, meaning they do not have acidic or basic functional groups that can be protonated or deprotonated to form more soluble salts.
Q4: What are the main categories of solubility enhancement techniques for these derivatives?
A4: The techniques can be broadly categorized into physical and chemical modifications.
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension), and creating solid dispersions.
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Chemical Modifications: These primarily involve the use of co-solvents and complexation with agents like cyclodextrins.
Troubleshooting Guides
Issue 1: Compound is insoluble in the desired aqueous buffer for a biological assay.
Cause: The high hydrophobicity of the dibenzothiophene core prevents effective solvation by water molecules.
Troubleshooting Steps:
-
Co-Solvent Approach:
-
Prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as DMSO or DMF.[1] Dibenzothiophene, the parent compound, shows good solubility in DMSO and DMF.[2][3]
-
Serially dilute the stock solution into the aqueous buffer to the final desired concentration.
-
Critical Consideration: Ensure the final concentration of the organic co-solvent is minimal (typically below 0.5% v/v) to avoid impacting the biological assay.[1]
-
-
Cyclodextrin Complexation:
-
Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes. The hydrophobic interior of the cyclodextrin can encapsulate the dibenzothiophene derivative, while the hydrophilic exterior enhances aqueous solubility.[4] This method can lead to a significant increase in solubility, sometimes up to 50-fold.[4]
-
Issue 2: Compound precipitates out of solution over time or upon temperature changes.
Cause: The solution is likely supersaturated, or the compound has low kinetic solubility.
Troubleshooting Steps:
-
Optimize Co-solvent Percentage: The amount of co-solvent may be insufficient to maintain solubility. Experiment with slightly higher, yet still assay-compatible, final concentrations of the co-solvent.
-
Solid Dispersion Formulation: Prepare a solid dispersion of the compound in a hydrophilic polymer matrix (e.g., polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP)). This can improve the dissolution rate and stabilize the amorphous form of the drug, which is more soluble than the crystalline form.
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Use of Surfactants: The addition of a small amount of a non-ionic surfactant can help to stabilize the dissolved compound and prevent precipitation.
Issue 3: Inconsistent results in biological assays are suspected to be due to poor solubility.
Cause: If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration.
Troubleshooting Steps:
-
Visual Inspection: Before use, always visually inspect solutions for any particulate matter. Centrifuge the solution and test the supernatant to ensure you are working with a fully dissolved compound.
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Particle Size Reduction: To improve the dissolution rate and consistency, reduce the particle size of the solid compound through micronization or by preparing a nanosuspension.[5][6] Nanosuspensions, with particle sizes typically between 200-600 nm, significantly increase the surface area for dissolution.[6]
Quantitative Data: Solubility of Dibenzothiophene (Analogue)
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| N,N-dimethylformamide (DMF) | 283.15 | 158.3 |
| 298.15 | 288.4 | |
| 313.15 | 489.1 | |
| Dimethyl sulfoxide (DMSO) | 283.15 | 78.2 |
| 298.15 | 156.3 | |
| 313.15 | 294.5 | |
| Acetone | 283.15 | 125.1 |
| 298.15 | 229.8 | |
| 313.15 | 391.2 | |
| n-Propanol | 283.15 | 23.4 |
| 298.15 | 45.1 | |
| 313.15 | 81.7 |
Data adapted from a study on the solubility of dibenzothiophene.[2]
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To prepare a solution of a this compound derivative in an aqueous buffer for in vitro experiments.
Materials:
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This compound derivative
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Dimethyl sulfoxide (DMSO), analytical grade
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a 10 mM stock solution of the dibenzothiophene derivative by dissolving the required mass of the compound in 100% DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
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If particulates are still visible, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 30-40°C can also be applied.[1]
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Visually inspect the stock solution to ensure it is clear and free of any solid particles.
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Perform serial dilutions of the stock solution into the final aqueous buffer to achieve the desired working concentration. Ensure the final DMSO concentration remains below 0.5%.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate and solubility of a this compound derivative by creating a solid dispersion with a hydrophilic carrier.
Materials:
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This compound derivative
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Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)
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A common solvent for both the compound and the carrier (e.g., a mixture of dichloromethane and methanol)
-
Rotary evaporator
Procedure:
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Accurately weigh the dibenzothiophene derivative and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio).
-
Dissolve both components in a suitable common organic solvent or solvent mixture.[7]
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Ensure complete dissolution to achieve a clear solution.
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Evaporate the solvent using a rotary evaporator under reduced pressure.
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A thin film of the solid dispersion will form on the wall of the flask.
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Further dry the solid dispersion under vacuum to remove any residual solvent.
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The resulting solid can be scraped, pulverized, and stored in a desiccator.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. alzet.com [alzet.com]
- 5. ijhsr.org [ijhsr.org]
- 6. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Film Formation with 3,7-Dibromodibenzo[b,d]thiophene Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from 3,7-Dibromodibenzo[b,d]thiophene.
Troubleshooting Guide
This guide addresses common issues encountered during the film formation of this compound-based polymers, particularly when using spin coating techniques.
Issue 1: Poor Film Quality (Pinholes, Comet Streaks, Aggregates)
-
Question: My spin-coated films have pinholes, comet streaks, and visible aggregates. What is causing this and how can I fix it?
-
Answer: These defects are often caused by particulate contamination or polymer aggregation in the solution.
-
Cause & Solution:
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Dust and Particulates: Ensure that the substrate and the processing environment are scrupulously clean. Work in a cleanroom or a laminar flow hood if possible. Clean substrates thoroughly using a sequence of solvents like acetone, and isopropanol, followed by drying with nitrogen gas.
-
Polymer Aggregation: Polymers, especially conjugated ones, can aggregate in solution. To mitigate this:
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Filtration: Filter the polymer solution through a PTFE or nylon syringe filter (0.2 µm or 0.45 µm pore size) immediately before spin coating.
-
Sonication: Briefly sonicate the solution to break up any existing aggregates.
-
Solvent Choice: Ensure the polymer is fully dissolved. You may need to gently heat the solution or try a different solvent or solvent mixture. Common solvents for similar conjugated polymers include toluene, chloroform, chlorobenzene, and dichlorobenzene.
-
-
-
Issue 2: Incomplete or Uneven Film Coverage
-
Question: The polymer solution does not wet the substrate properly, leading to an incomplete or uneven film. How can I improve the film coverage?
-
Answer: Poor wetting is typically due to a mismatch between the surface energy of the substrate and the surface tension of the polymer solution.
-
Cause & Solution:
-
Substrate Surface Treatment: The surface energy of the substrate can be modified to improve wetting. For silicon wafers with a native oxide layer (Si/SiO2), surface treatments are often necessary. Common treatments include:
-
UV-Ozone Cleaning: This removes organic contaminants and creates a hydrophilic surface.
-
Piranha Etch: A solution of sulfuric acid and hydrogen peroxide that creates a highly hydrophilic surface (use with extreme caution).
-
HMDS Treatment: Hexamethyldisilazane (HMDS) vapor or solution treatment can be used to create a more hydrophobic surface, which may be preferable for certain polymer/solvent systems.
-
-
Solvent Properties: The choice of solvent is critical. A solvent that has a lower surface tension is more likely to wet a high-energy surface. You may need to experiment with different solvents or solvent blends to find the optimal conditions for your specific polymer. The evaporation rate of the solvent also plays a crucial role; highly volatile solvents can evaporate too quickly, preventing the film from leveling properly.[1]
-
-
Issue 3: Film Cracking or Peeling
-
Question: My films look good initially but then crack or peel off the substrate after drying. What could be the reason?
-
Answer: Film cracking and peeling are often related to internal stress in the film, which can be caused by several factors.
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Cause & Solution:
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High Molecular Weight: Very high molecular weight polymers can lead to chain entanglement and high solution viscosity, which can cause stress during film formation.[2] If you have different batches of polymer, try using one with a lower molecular weight.
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Rapid Solvent Evaporation: If the solvent evaporates too quickly, the polymer chains do not have enough time to relax, leading to built-in stress. Consider using a solvent with a higher boiling point or spin coating in a solvent-rich atmosphere to slow down evaporation.[1]
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Thermal Annealing: Post-deposition thermal annealing can help to relieve stress and improve film adhesion. The annealing temperature should be above the glass transition temperature (Tg) of the polymer but below its decomposition temperature.
-
-
Issue 4: Inconsistent Film Thickness
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Question: I am getting inconsistent film thicknesses from run to run, even with the same spin coating parameters. Why is this happening?
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Answer: Inconsistent film thickness is often due to subtle variations in the experimental conditions.
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Cause & Solution:
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Solution Concentration: Ensure the polymer concentration in your solution is precise and consistent for each batch.
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Dispensing Volume: Use a calibrated pipette to dispense the same volume of solution onto the substrate each time.
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Spin Coater Parameters: Double-check that the spin speed, acceleration, and spin time are accurately set and reproduced for each run.
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Environmental Control: Variations in temperature and humidity can affect solvent evaporation rates and solution viscosity, leading to changes in film thickness. Try to perform spin coating in a controlled environment.
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-
Frequently Asked Questions (FAQs)
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Q1: What are typical solvents for dissolving polymers based on this compound?
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A1: While specific solubility depends on the comonomer and any side chains, common solvents for conjugated polymers include aromatic hydrocarbons such as toluene, xylene, chlorobenzene, and dichlorobenzene. Chloroform is also frequently used. It is always best to consult the literature for the specific polymer you are working with or to perform small-scale solubility tests.
-
-
Q2: What is a good starting point for spin coating parameters?
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A2: A good starting point for a 0.5% (w/v) solution of a conjugated polymer in chloroform could be a spin speed of 1500-3000 rpm for 30-60 seconds. However, the optimal parameters will depend on the desired film thickness, the polymer's molecular weight, and the solvent used. It is recommended to perform a matrix of experiments varying spin speed and solution concentration to determine the optimal conditions for your specific system.
-
-
Q3: How does thermal annealing affect the film properties?
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A3: Thermal annealing, typically performed on a hot plate in an inert atmosphere (e.g., a glovebox), can significantly impact the morphology and properties of the polymer film. Annealing above the polymer's glass transition temperature can:
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Increase crystallinity and domain size.
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Improve molecular packing and ordering.
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Reduce internal stress and improve adhesion to the substrate.
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Remove residual solvent. These changes often lead to improved performance in electronic devices.
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-
-
Q4: Can I use a blend of polymers?
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A4: Yes, blending your this compound-based polymer with another polymer (e.g., an electron acceptor for organic solar cells) is a common practice. However, achieving the desired morphology in a polymer blend film can be challenging. The choice of solvent, the weight ratio of the polymers, and post-deposition treatments like thermal or solvent vapor annealing are critical for controlling the phase separation and domain size within the blend.
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Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and resulting film characteristics for conjugated polymers, which can serve as a starting point for optimizing your experiments with this compound-based polymers.
Table 1: Representative Spin Coating Parameters for Conjugated Polymers
| Parameter | Typical Range | Effect on Film Thickness |
| Solution Concentration | 0.1 - 2.0 % (w/v) | Higher concentration leads to thicker films |
| Spin Speed | 500 - 6000 rpm | Higher speed leads to thinner films |
| Spin Time | 20 - 120 seconds | Longer time generally leads to thinner, more uniform films |
| Dispensed Volume | 20 - 100 µL | Can affect initial wetting and final uniformity |
Table 2: Influence of Post-Deposition Annealing on Film Properties
| Annealing Method | Typical Temperature | Typical Duration | Common Effects on Film Morphology |
| Thermal Annealing | 80 - 200 °C | 5 - 60 minutes | Increased crystallinity, larger domain sizes, reduced disorder |
| Solvent Vapor Annealing | Room Temperature | 1 - 24 hours | Improved molecular ordering, controlled phase separation in blends |
Experimental Protocols
Protocol 1: Generalized Suzuki Polycondensation for a Dibenzothiophene-Fluorene Copolymer
This protocol is a generalized procedure based on literature for similar conjugated polymers and should be adapted and optimized for your specific monomers.
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Monomer Preparation: In a flame-dried Schlenk flask, add this compound (1.0 eq), the desired fluorene-based diboronic acid or diboronic ester comonomer (1.0 eq), and a phase-transfer catalyst such as Aliquat 336 (if required).
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Degassing: Seal the flask and subject it to several cycles of vacuum and backfilling with high-purity argon or nitrogen.
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Solvent and Base Addition: Add anhydrous toluene via syringe, followed by a degassed aqueous solution of a base (e.g., 2 M potassium carbonate).
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Catalyst Addition: In a separate flask, dissolve the palladium catalyst (e.g., Pd(PPh3)4, typically 1-5 mol%) in anhydrous toluene. Add the catalyst solution to the monomer mixture via syringe.
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Polymerization: Heat the reaction mixture to 85-95 °C with vigorous stirring under an inert atmosphere. The reaction time can vary from 24 to 72 hours.
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End-capping and Precipitation: Cool the reaction to room temperature. End-cap the polymer by adding a small amount of a monofunctional boronic acid or aryl bromide and stirring for a few hours. Precipitate the polymer by slowly adding the reaction mixture to a non-solvent like methanol or acetone.
-
Purification: Collect the polymer by filtration and purify it further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally the desired solvent like chloroform or toluene) to remove oligomers and catalyst residues.
-
Drying: Dry the purified polymer under vacuum.
Protocol 2: Spin Coating of a this compound-Based Polymer Film
-
Substrate Cleaning:
-
Sonciate the substrates (e.g., Si/SiO2 wafers) sequentially in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes to create a hydrophilic surface.
-
-
Solution Preparation:
-
Prepare a solution of the polymer in a suitable solvent (e.g., chloroform, toluene) at a concentration of 5-10 mg/mL.
-
Gently heat the solution (e.g., 40-60 °C) with stirring to ensure complete dissolution.
-
Cool the solution to room temperature and filter it through a 0.2 µm PTFE syringe filter.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a controlled volume of the polymer solution (e.g., 50 µL) onto the center of the substrate.
-
Start the spin coater. A typical two-step program might be:
-
Step 1: 500 rpm for 5 seconds (to spread the solution).
-
Step 2: 2000 rpm for 45 seconds (to form the film).
-
-
-
Annealing (Optional but Recommended):
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.
-
Anneal the film at a temperature above the polymer's glass transition temperature (e.g., 120-150 °C) for 10-30 minutes.
-
Allow the film to cool slowly to room temperature before further characterization or device fabrication.
-
Visualizations
References
strategies to control regioselectivity in reactions of 3,7-Dibromodibenzo[b,d]thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,7-Dibromodibenzo[b,d]thiophene. The focus is on strategies to control regioselectivity in common cross-coupling and functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in achieving regioselective mono-functionalization of this compound?
A1: The primary challenge lies in differentiating the electronic and steric environments of the C3 and C7 positions. In the parent molecule, these positions are electronically very similar. Achieving selective reaction at one site over the other, and preventing double substitution, requires careful control of reaction conditions. Key factors include the choice of catalyst, ligands, base, solvent, temperature, and the stoichiometry of the reagents.
Q2: Which position, C3 or C7, is generally more reactive in palladium-catalyzed cross-coupling reactions?
A2: For the unsubstituted this compound, the electronic environments of the C3 and C7 positions are nearly identical, leading to minimal inherent selectivity. However, subtle differences in reactivity can be induced by the choice of catalyst and ligands. For substituted dibenzothiophenes, both steric hindrance and the electronic nature of existing substituents will significantly influence which position is more reactive. Generally, in the absence of strong directing groups, less sterically hindered positions and more electron-deficient carbons tend to react faster in oxidative addition to the palladium(0) catalyst.
Q3: How can I favor mono-substitution over di-substitution?
A3: To favor mono-substitution, you should use a sub-stoichiometric amount of the coupling partner (typically 0.8 to 1.0 equivalents) relative to the this compound. Lowering the reaction temperature and using a less active catalyst system can also help to improve selectivity for the mono-functionalized product. Careful monitoring of the reaction progress by TLC or GC-MS is crucial to stop the reaction once the desired mono-substituted product is maximized and before significant formation of the di-substituted product occurs.
Q4: Can I perform a sequential, one-pot functionalization to create an unsymmetrical 3,7-disubstituted dibenzothiophene?
A4: Yes, one-pot sequential functionalization is a viable strategy. This typically involves performing the first cross-coupling reaction under conditions that ensure complete consumption of the first coupling partner. Then, the second coupling partner, and potentially a different catalyst/ligand system and base, are added to the same reaction vessel to functionalize the remaining bromine atom. The success of this approach relies on the differential reactivity of the two bromine atoms after the first functionalization.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
Issue 1: Low or no conversion to the desired product.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For sterically hindered substrates, consider bulky, electron-rich ligands like SPhos, XPhos, or RuPhos. |
| Incorrect Base | The base is crucial for the transmetalation step. Ensure the base is anhydrous if required. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Poor Solvent Quality | Use anhydrous, degassed solvents. Dioxane, toluene, and DMF are common solvents for Suzuki reactions. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave heating can sometimes improve yields and reduce reaction times. |
Issue 2: Poor regioselectivity, formation of a mixture of 3- and 7-substituted isomers.
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Lowering the reaction temperature can enhance selectivity by favoring the kinetically preferred product. |
| Highly Active Catalyst | A very active catalyst may overcome the subtle electronic differences between the two positions. Try a less active catalyst or a different ligand. |
| Steric Effects | The steric bulk of both the boronic ester and the catalyst's ligand can influence regioselectivity. A bulkier ligand may favor reaction at the less sterically hindered position. |
Issue 3: Formation of significant amounts of the di-substituted product.
| Possible Cause | Troubleshooting Step | | Excess Boronic Acid/Ester | Use a slight deficiency of the boronic acid/ester (0.8-0.95 equivalents) to favor mono-coupling. | | Prolonged Reaction Time | Monitor the reaction closely and stop it once the desired mono-substituted product is at its maximum concentration. | | High Catalyst Loading | Reduce the catalyst loading to slow down the reaction rate, which can improve selectivity for the mono-coupled product. |
Buchwald-Hartwig Amination
Issue 1: Low yield of the aminated product.
| Possible Cause | Troubleshooting Step | | Incompatible Base | Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are typically used. The choice of base can depend on the amine substrate. | | Ligand Poisoning | Some functional groups on the amine can poison the catalyst. Ensure the amine is of high purity. | | Sterically Hindered Amine | For bulky amines, more specialized bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) may be required. |
Issue 2: Dehalogenation (hydrodehalogenation) of the starting material.
| Possible Cause | Troubleshooting Step | | Presence of Water | Ensure all reagents and solvents are strictly anhydrous. | | β-Hydride Elimination | This is a common side reaction. Using a ligand that promotes faster reductive elimination can minimize this pathway. The choice of base can also influence the rate of β-hydride elimination. |
Lithiation and Trapping with an Electrophile
Issue 1: Non-selective lithiation or decomposition.
| Possible Cause | Troubleshooting Step | | High Temperature | Lithiation reactions are typically performed at very low temperatures (-78 °C) to control selectivity and prevent side reactions. | | Inappropriate Lithiating Agent | n-Butyllithium is a common choice. However, for enhanced selectivity, a bulkier base like lithium diisopropylamide (LDA) might be beneficial. | | Premature Quenching | Ensure the electrophile is added at low temperature and the reaction is allowed to warm slowly. |
Data Presentation
The following tables provide a summary of typical reaction conditions for achieving regioselective mono-functionalization on analogous dibromo-aromatic systems. These should be considered as starting points for optimization with this compound.
Table 1: General Conditions for Regioselective Mono-Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Substrate | This compound (1.0 eq.) | |
| Boronic Acid/Ester | Aryl- or Heteroaryl-B(OR)₂ (0.9-1.1 eq.) | Stoichiometry is key for mono-selectivity. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Pre-catalysts like XPhos-Pd-G3 can also be effective. |
| Ligand | SPhos, XPhos, or P(tBu)₃ (2-6 mol%) | Bulky, electron-rich ligands often improve reactivity and selectivity. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq.) | Base must be anhydrous for some systems. |
| Solvent | Toluene, Dioxane, or DMF/Water mixtures | Degassed solvents are essential. |
| Temperature | 80-110 °C | Lower temperatures may improve selectivity. |
| Reaction Time | 12-24 hours | Monitor by TLC or GC-MS. |
Table 2: General Conditions for Regioselective Mono-Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Substrate | This compound (1.0 eq.) | |
| Amine | Primary or Secondary Amine (1.0-1.2 eq.) | |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | |
| Ligand | Xantphos, RuPhos, or BrettPhos (2-5 mol%) | Ligand choice is critical for success with different amines. |
| Base | NaOtBu, KOtBu, or Cs₂CO₃ (1.2-1.5 eq.) | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene or Dioxane (anhydrous) | |
| Temperature | 80-120 °C | |
| Reaction Time | 4-24 hours | Monitor by TLC or GC-MS. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Mono-Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.05 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitoring by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Mono-Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., Xantphos, 0.025 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Add the this compound (1.0 mmol) and the amine (1.2 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the crude product by column chromatography.
Visualizations
Caption: Key factors influencing the regioselectivity of reactions on this compound.
Caption: General experimental workflow for a regioselective cross-coupling reaction.
Technical Support Center: Synthesis of 3,7-Dibromodibenzo[b,d]thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3,7-Dibromodibenzo[b,d]thiophene.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of this compound. This guide provides potential causes and solutions to these problems.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Impure starting materials or reagents. 4. Incorrect stoichiometry. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if the starting material is still present. 2. Optimize the reaction temperature. For bromination with elemental bromine, reactions are often carried out at low temperatures (e.g., 0-5 °C) to control reactivity. For reactions with NBS, gentle heating might be required. 3. Ensure the purity of dibenzothiophene and the brominating agent. Recrystallize or purify starting materials if necessary. Use fresh, high-purity N-Bromosuccinimide (NBS) or freshly distilled bromine. 4. Carefully check the molar ratios of the reactants. A slight excess of the brominating agent may be necessary, but a large excess can lead to over-bromination. |
| Formation of Multiple Products (Isomeric Impurities) | 1. Lack of regioselectivity in the bromination reaction. Dibenzothiophene has several possible sites for electrophilic substitution. 2. Over-bromination leading to tri- or tetra-brominated species. | 1. The choice of brominating agent and solvent can influence regioselectivity. Direct bromination of dibenzothiophene can lead to a mixture of isomers. Consider a directed synthesis approach if high purity of the 3,7-isomer is critical. 2. Control the stoichiometry of the brominating agent carefully. Add the brominating agent dropwise to the reaction mixture to avoid localized high concentrations. Monitor the reaction closely by TLC or GC to stop it once the desired product is formed. |
| Presence of Starting Material in the Final Product | 1. Incomplete reaction. 2. Insufficient amount of brominating agent. | 1. Increase the reaction time or slightly increase the reaction temperature. 2. Ensure the correct stoichiometry of the brominating agent is used. A small excess (e.g., 1.05-1.1 equivalents per bromine atom to be added) might be necessary. |
| Difficult Purification | 1. Similar polarities of the desired product and impurities (e.g., isomeric byproducts). 2. Presence of highly colored impurities. | 1. Use a combination of purification techniques. Column chromatography with a carefully selected solvent system (e.g., hexane/dichloromethane gradients) is often effective. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can also be used to improve purity. 2. Treat the crude product with activated carbon to remove colored impurities before further purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are other brominated isomers of dibenzothiophene, such as 2,8-dibromodibenzothiophene and other disubstituted isomers. Over-brominated products (tri- and tetra-brominated dibenzothiophenes) and unreacted starting material (dibenzothiophene) can also be present.
Q2: How can I improve the regioselectivity of the bromination to favor the 3,7-isomer?
A2: Achieving high regioselectivity for the 3,7-isomer via direct bromination is challenging. The substitution pattern is influenced by the reaction conditions. For instance, the synthesis of the related 3,7-dibromodibenzothiophene 5,5-dioxide is achieved by brominating dibenzothiophene 5,5-dioxide with N-Bromosuccinimide (NBS) in concentrated sulfuric acid.[1] For the direct synthesis of 3,7-dibromodibenzothiophene, exploring different solvent systems and brominating agents is recommended. If high isomeric purity is essential, a multi-step synthesis involving directing groups might be necessary.
Q3: What is a reliable method to purify the crude this compound?
A3: A combination of column chromatography and recrystallization is typically effective.
-
Column Chromatography: Use silica gel as the stationary phase and a non-polar eluent system, such as a gradient of dichloromethane in hexane, to separate the desired product from isomers and other impurities.
-
Recrystallization: After column chromatography, recrystallize the product from a suitable solvent like ethanol or glacial acetic acid to obtain a highly pure crystalline solid.
Q4: How can I monitor the progress of the bromination reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., hexane:dichloromethane 8:2) to separate the starting material, product, and byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: What are the safety precautions I should take during this synthesis?
A5:
-
Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated sulfuric acid is also highly corrosive. Handle with extreme care.
-
Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Experimental Protocols
Method 1: Bromination of Dibenzothiophene 5,5-dioxide
This method describes the synthesis of 3,7-dibromodibenzothiophene 5,5-dioxide, a related compound.
Materials:
-
Dibenzothiophene 5,5-dioxide
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, dissolve Dibenzothiophene 5,5-dioxide in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) in portions while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the precipitate, wash with water until the filtrate is neutral, and then dry the product.
-
Purify the crude product by recrystallization from a suitable solvent.
Note: This protocol is for the sulfone derivative and may need to be adapted for the direct synthesis of this compound.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Decision Pathway for Product Purification
References
Technical Support Center: Scaling Up the Synthesis of 3,7-Dibromodibenzo[b,d]thiophene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3,7-Dibromodibenzo[b,d]thiophene. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate successful and efficient production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most prevalent method for the synthesis of this compound is the direct electrophilic bromination of dibenzo[b,d]thiophene using a suitable brominating agent. For scalability, N-Bromosuccinimide (NBS) is often preferred over liquid bromine due to its solid nature, which allows for easier handling and portion-wise addition to control the reaction's exothermicity. The reaction is typically carried out in an inert solvent.
Q2: What are the critical parameters to control during the scale-up of this bromination reaction?
A2: Key parameters to control include:
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0-5 °C) to manage the initial exotherm and then gradually warmed to room temperature or slightly heated to ensure complete reaction.
-
Rate of Addition: Slow, portion-wise addition of the brominating agent is crucial to maintain temperature control and minimize the formation of over-brominated side products.
-
Stoichiometry: Precise control of the molar equivalents of the brominating agent is necessary to favor the formation of the desired di-bromo product over mono-bromo or tri-bromo species.
-
Solvent Purity: The use of a dry, inert solvent is important to prevent side reactions.
Q3: How can I purify the crude this compound product on a large scale?
A3: Recrystallization is the most common and scalable method for purifying the crude product. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for recrystallization include mixtures of a good solvent (e.g., dichloromethane, chloroform, or toluene) and a poor solvent (e.g., hexane, methanol, or ethanol).[1][2][3][4] Slurrying the crude product in a suitable solvent can also be an effective method to remove more soluble impurities. For very high purity requirements, column chromatography may be necessary, although this can be less practical for very large scales.
Troubleshooting Guide
Problem 1: Low Yield of the Desired 3,7-Dibromo Product
-
Q: My reaction is resulting in a low yield of this compound. What are the likely causes?
-
A: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be checked by TLC or HPLC analysis of the crude reaction mixture. If starting material is still present, consider extending the reaction time or slightly increasing the reaction temperature.
-
Suboptimal Stoichiometry: An insufficient amount of the brominating agent will lead to a significant amount of the mono-brominated intermediate. Conversely, a large excess can lead to over-bromination and a decrease in the desired product.
-
Product Loss During Work-up and Purification: Significant product loss can occur during aqueous washes if the product has some water solubility, or during recrystallization if the incorrect solvent system is used. Ensure the chosen recrystallization solvent provides a good recovery yield.
-
-
Problem 2: Formation of Multiple Brominated Products (Regioselectivity Issues)
-
Q: I am observing a mixture of brominated products, including mono-brominated and potentially other di-brominated isomers. How can I improve the regioselectivity for the 3,7-positions?
-
A: The 3 and 7 positions of dibenzo[b,d]thiophene are electronically activated for electrophilic substitution. However, other positions can also react. To improve regioselectivity:
-
Control of Reaction Conditions: The choice of solvent and temperature can influence regioselectivity. Running the reaction at a lower temperature may enhance the selectivity for the more activated positions.
-
Choice of Brominating Agent: While NBS is common, other brominating agents could be explored. However, direct bromination of the parent heterocycle is expected to give a mixture of isomers. A multi-step synthesis involving directing groups might be necessary for absolute regioselectivity, but this adds complexity and cost at scale. For direct bromination, careful purification will be necessary to isolate the desired isomer.
-
-
Problem 3: Over-bromination Leading to Tri- or Tetra-brominated Impurities
-
Q: My final product is contaminated with significant amounts of tri- and/or tetra-brominated dibenzothiophenes. How can I avoid this?
-
A: Over-bromination is a common issue when a slight excess of the brominating agent is used or if the reaction is run for too long at elevated temperatures.
-
Precise Stoichiometry: Use a precise stoichiometry of the brominating agent (typically around 2.0 - 2.2 equivalents for di-substitution).
-
Slow Addition: Add the brominating agent slowly and in portions to avoid localized high concentrations which can promote multiple substitutions on the same molecule.
-
Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can increase the rate of over-bromination.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or HPLC and stop the reaction once the starting material is consumed and before significant amounts of over-brominated products are formed.
-
-
Problem 4: Difficulty in Removing Succinimide Byproduct
-
Q: After using NBS, I am having trouble removing the succinimide byproduct from my product.
-
A: Succinimide is soluble in water.
-
Aqueous Work-up: After the reaction is complete, quenching with water or an aqueous solution of a mild reducing agent like sodium thiosulfate will help. The succinimide will partition into the aqueous layer during an extraction with an organic solvent.
-
Filtration: In some cases, succinimide may precipitate from the reaction mixture upon cooling. It can then be removed by filtration before the main work-up.
-
Recrystallization: A well-chosen recrystallization solvent system should leave the more polar succinimide in the mother liquor.
-
-
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound via Direct Bromination with NBS
This protocol is a representative method adapted from general procedures for the bromination of aromatic heterocycles.
Materials:
-
Dibenzo[b,d]thiophene
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Toluene and Hexane (for recrystallization)
Procedure:
-
To a stirred solution of dibenzo[b,d]thiophene (1.0 eq.) in anhydrous dichloromethane (10-20 volumes), cooled to 0-5 °C in an ice bath, add N-Bromosuccinimide (2.1 eq.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 15 minutes.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a hot mixture of toluene and hexane to yield this compound as a white to off-white solid.
Data Presentation
Table 1: Illustrative Reaction Parameters for Scaling Up the Synthesis of this compound
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Dibenzo[b,d]thiophene | 1.0 g | 100 g | 1.0 kg |
| N-Bromosuccinimide | 2.1 g | 210 g | 2.1 kg |
| Solvent (DCM) | 20 mL | 2.0 L | 20 L |
| Typical Yield | 75-85% | 70-80% | 65-75% |
| Purity (after recrystallization) | >98% | >98% | >97% |
Note: Yields are illustrative and can vary based on reaction conditions and purification efficiency.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 3,7-Dibromodibenzo[b,d]thiophene by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is critical to the safety and efficacy of the final product. 3,7-Dibromodibenzo[b,d]thiophene, a key building block in organic electronics and pharmaceutical synthesis, is no exception.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound. Supported by detailed experimental protocols and comparative data, this document serves as a resource for selecting the most appropriate analytical methodology.
Quantitative Performance Comparison
The choice of an analytical technique for purity determination is often a balance of sensitivity, resolution, and the nature of the analyte. Below is a summary of the performance characteristics of HPLC compared to Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[2] | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.[3] |
| Typical Stationary Phase | Reversed-phase C18 or other modified silica.[2] | Phenyl-methylpolysiloxane (e.g., DB-5ms).[2] | Not applicable. |
| Resolution of Impurities | Good to Excellent, highly dependent on column and mobile phase optimization. | Excellent, particularly for volatile isomers and impurities.[2] | Provides structural information but may have lower resolution for complex mixtures compared to chromatographic methods. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Lower sensitivity compared to chromatographic techniques.[3] |
| Sample Throughput | High. | Moderate to High. | Low to Moderate. |
| Advantages | Suitable for non-volatile and thermally labile compounds, robust and reproducible quantification.[3] | Provides structural information (mass spectrum) for impurity identification, high separation efficiency.[2] | Provides unambiguous structural confirmation and accurate quantification without needing a reference standard for the analyte itself.[3][4] |
| Limitations | Does not inherently provide structural information for unknown impurities without a mass spectrometer detector (LC-MS). | Requires the analyte to be volatile and thermally stable. | Higher instrument cost and requires a soluble, pure internal standard.[3] |
Experimental Protocols
A detailed protocol for the purity determination of this compound using HPLC is provided below. This method is designed to separate the main component from potential process-related impurities, such as starting materials or byproducts from bromination reactions.[3][5]
High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Autosampler: Capable of injecting 10 µL.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (80:20 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Workflow and Data Visualization
The following diagrams illustrate the experimental workflow for the HPLC purity analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis.
References
A Comparative Spectroscopic Analysis of 3,7-Dibromodibenzo[b,d]thiophene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic data for 3,7-Dibromodibenzo[b,d]thiophene and its key isomer, 2,8-Dibromodibenzo[b,d]thiophene. The differentiation of these isomers is crucial for researchers in materials science and drug development, where precise structural characterization is paramount. This document summarizes key spectroscopic data and provides detailed experimental protocols for obtaining such information.
Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for this compound and 2,8-Dibromodibenzo[b,d]thiophene. Due to the symmetrical nature of these molecules, their spectroscopic signatures are distinct, allowing for unambiguous identification.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Splitting Pattern | Assignment |
| This compound | CDCl₃ | ~8.2 (tentative) | d | H-4, H-6 |
| ~7.8 (tentative) | d | H-1, H-9 | ||
| ~7.6 (tentative) | dd | H-2, H-8 | ||
| 2,8-Dibromodibenzo[b,d]thiophene | CDCl₃ | 8.35 | s | H-1, H-9 |
| 7.90 | d | H-4, H-6 | ||
| 7.65 | d | H-3, H-7 |
Note: Specific experimental data for this compound was not fully available in the searched literature; tentative chemical shifts are based on general principles for substituted aromatic compounds. The data for the 2,8-isomer is referenced from a study on its derivatives[1].
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Data not available |
| 2,8-Dibromodibenzo[b,d]thiophene | CDCl₃ | Data available through SpectraBase[2][3] |
Note: While specific peak assignments for 2,8-Dibromodibenzo[b,d]thiophene from SpectraBase are not detailed here, the resource can be consulted for the full spectrum. The number of unique signals will be fewer than the total number of carbons due to molecular symmetry.
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Characteristic Absorptions (cm⁻¹) | Assignment |
| This compound | 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C skeletal vibrations | |
| 800-900 | C-H out-of-plane bending (indicative of substitution pattern) | |
| ~700 | C-Br stretch | |
| 2,8-Dibromodibenzo[b,d]thiophene | 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C skeletal vibrations | |
| 800-900 | C-H out-of-plane bending (indicative of substitution pattern) | |
| ~700 | C-Br stretch |
Note: The precise positions of the C-H out-of-plane bending bands are highly diagnostic for the substitution pattern on the aromatic rings[4].
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 340, 342, 344 (in ~1:2:1 ratio) | [M-Br]⁺, [M-2Br]⁺ |
| 2,8-Dibromodibenzo[b,d]thiophene | 340, 342, 344 (in ~1:2:1 ratio) | [M-Br]⁺, [M-2Br]⁺ |
Note: The characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br) is a definitive feature in the mass spectra of these compounds.
Table 5: UV-Vis Spectroscopy Data
| Compound | Solvent | λmax (nm) |
| Dibenzothiophene (parent compound) | Dichloromethane | Multiple absorptions, characteristic of aromatic systems[1] |
| Dibrominated Isomers | Dichloromethane | Expected to show bathochromic (red) shifts compared to the parent compound. |
Note: The exact absorption maxima will depend on the substitution pattern, which influences the electronic structure of the molecule.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and differentiate between isomers based on the chemical shifts and coupling patterns of ¹H and ¹³C nuclei.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of aromatic signals.
Sample Preparation:
-
Dissolve 5-10 mg of the dibromodibenzothiophene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
Data Processing:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify functional groups and confirm the aromatic nature and substitution pattern of the compounds.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to study the fragmentation patterns for structural elucidation.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) for sample introduction.
GC-MS Parameters:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL of a dilute solution (e.g., in dichloromethane).
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 300 °C) to ensure elution of the compound.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
UV-Vis Spectroscopy
Objective: To study the electronic transitions and conjugation within the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or cyclohexane) of known concentration.
-
Prepare a series of dilutions to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0).
Data Acquisition:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Use a matched pair of cuvettes, one for the sample and one for the solvent blank.
-
Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).
Visualization of Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of dibromodibenzothiophene isomers.
Caption: Workflow for Spectroscopic Comparison of Dibromodibenzothiophene Isomers.
References
Performance Showdown: 3,7-Dibromodibenzo[b,d]thiophene Derivatives in OFETs versus Industry-Standard Materials
A comprehensive guide for researchers and scientists on the performance of a promising dibenzothiophene derivative in Organic Field-Effect Transistors (OFETs) benchmarked against established organic semiconductors: pentacene, rubrene, and C60. This guide provides a detailed comparison of their performance metrics, experimental protocols for device fabrication, and visual representations of key structures and processes.
The relentless pursuit of next-generation flexible and low-cost electronics has propelled the field of organic semiconductors forward. Within this landscape, 3,7-Dibromodibenzo[b,d]thiophene has emerged as a versatile building block for synthesizing high-performance p-type organic semiconductors. Its rigid, planar structure and the ability to functionalize it at the 3 and 7 positions allow for the fine-tuning of molecular packing and electronic properties, which are crucial for efficient charge transport in OFETs. This guide delves into the performance of a representative derivative, 3,7-bis(5-decylthiophen-2-yl)dibenzo[b,d]thiophene, and provides a comparative analysis against three of the most well-studied organic semiconductors: pentacene, rubrene, and the n-type material C60.
Performance Metrics: A Side-by-Side Comparison
The performance of an OFET is primarily evaluated by three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the reported performance of 3,7-bis(5-decylthiophen-2-yl)dibenzo[b,d]thiophene and the benchmark materials. It is important to note that these values are extracted from different studies and, therefore, were obtained under varying experimental conditions.
| Organic Semiconductor | Device Architecture | Deposition Method | Mobility (µ) [cm²/Vs] | On/Off Ratio | Threshold Voltage (Vth) [V] |
| 3,7-bis(5-decylthiophen-2-yl)dibenzo[b,d]thiophene | Top-Contact, Bottom-Gate | Vacuum Deposition | 0.11 | > 106 | -20 |
| Pentacene | Top-Contact, Bottom-Gate | Vacuum Deposition | ~1.52 | ~1.5 x 107 | Not specified |
| Rubrene (Single Crystal) | Top-Gate | Physical Vapor Transport | up to 8 | > 106 | ~0 |
| C60 (n-type) | Top-Contact, Bottom-Gate | Vacuum Deposition | ~2.5 - 6.0 | > 106 | < 1 |
Unveiling the Molecular Architecture
The arrangement of molecules in the solid state is paramount for efficient charge transport. The following diagram illustrates the molecular structure of this compound, the precursor to the high-performance derivative.
Caption: Molecular structure of this compound.
The Anatomy of an OFET: Device Structure
The performance of an organic semiconductor is intrinsically linked to the architecture of the OFET device. The most common configuration, and the one used for the dibenzothiophene derivative and pentacene in the table above, is the bottom-gate, top-contact architecture.
Caption: Schematic of a bottom-gate, top-contact OFET.
Experimental Protocols: A Guide to Fabrication and Characterization
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the fabrication and characterization of OFETs using the discussed materials, based on common laboratory practices.
Synthesis of 3,7-bis(5-decylthiophen-2-yl)dibenzo[b,d]thiophene
The synthesis of the functionalized dibenzothiophene derivative typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between this compound and an appropriate decylthiophene boronic acid or stannane derivative.
General OFET Fabrication Workflow
The fabrication of OFETs, while varying in specific parameters for each material, generally follows a standardized workflow.
Caption: A generalized workflow for OFET fabrication and testing.
Detailed Experimental Protocols
1. 3,7-bis(5-decylthiophen-2-yl)dibenzo[b,d]thiophene OFET Fabrication
-
Substrate: Highly doped n-type Si wafer with a 200-300 nm thermally grown SiO2 layer.
-
Substrate Cleaning: Substrates are typically cleaned by ultrasonication in a sequence of deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen. A final UV-ozone treatment is often employed to remove organic residues.
-
Surface Treatment: To improve the interface quality, the SiO2 surface is often treated with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS).
-
Semiconductor Deposition: The organic semiconductor is deposited via high-vacuum thermal evaporation at a rate of approximately 0.1-0.5 Å/s onto the substrate held at a specific temperature (e.g., 60-100 °C). The film thickness is typically around 40-60 nm.
-
Electrode Deposition: Gold source and drain electrodes (40-50 nm thick) are then deposited through a shadow mask in a top-contact configuration. The channel length and width are defined by the mask, for instance, 50 µm and 1.5 mm, respectively.
-
Annealing: The completed devices may be annealed in a nitrogen atmosphere at a temperature optimized for the specific material to improve film morphology and device performance.
-
Characterization: The electrical characteristics (output and transfer curves) are measured using a semiconductor parameter analyzer connected to a probe station in an inert environment (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture.
2. Pentacene OFET Fabrication
-
Substrate and Cleaning: Similar to the protocol for the dibenzothiophene derivative.
-
Surface Treatment: OTS treatment is commonly used to promote a favorable growth mode for pentacene.
-
Semiconductor Deposition: Pentacene is deposited by thermal evaporation at a rate of 0.1-1 Å/s onto a substrate held at room temperature or slightly elevated temperatures (e.g., 70 °C). The typical thickness is around 50 nm.
-
Electrode Deposition: Gold is the most common electrode material, deposited to a thickness of 40-60 nm.
-
Characterization: Performed in an inert atmosphere to prevent the rapid degradation of pentacene in the presence of oxygen and light.
3. Rubrene Single Crystal OFET Fabrication
-
Crystal Growth: High-purity rubrene single crystals are grown by physical vapor transport in a horizontal furnace under a flow of an inert gas like argon or nitrogen.
-
Device Assembly: A thin, flexible rubrene single crystal is carefully laminated onto a pre-patterned gate electrode and dielectric (e.g., Si/SiO2 or a flexible substrate with a polymer dielectric).
-
Electrode Deposition: Source and drain electrodes (e.g., gold or silver) are deposited on top of the crystal through a shadow mask.
-
Characterization: Measurements are conducted in a vacuum or an inert atmosphere to obtain the intrinsic properties of the material.
4. C60 OFET Fabrication
-
Substrate and Cleaning: Similar protocols as for p-type materials are used.
-
Surface Treatment: The dielectric surface is often modified with a layer like divinyltetramethyldisiloxane-bis(benzocyclobutene) (BCB) to reduce electron trapping.
-
Semiconductor Deposition: C60 is deposited by thermal evaporation at a rate of 0.1-0.5 Å/s onto a room temperature substrate to a thickness of 40-50 nm.
-
Electrode Deposition: Low work function metals like calcium or aluminum are often used for efficient electron injection, capped with a layer of gold or aluminum to prevent oxidation.
-
Characterization: All fabrication and characterization steps are strictly performed in an inert atmosphere (e.g., a glovebox) as C60 based devices are highly sensitive to air.
Conclusion
Derivatives of this compound show considerable promise as high-performance p-type semiconductors for OFET applications, exhibiting respectable charge carrier mobility and high on/off ratios. While the reported mobility is currently lower than that of single-crystal rubrene or optimized pentacene thin films, the potential for further performance enhancement through molecular engineering of the dibenzothiophene core is significant. The n-type performance of C60 remains a benchmark for electron-transporting organic materials. For researchers and drug development professionals exploring novel organic electronic platforms, dibenzothiophene-based materials represent a compelling class of compounds worthy of further investigation. The detailed experimental protocols provided in this guide offer a starting point for the reliable fabrication and characterization of OFETs to facilitate such explorations.
A Comparative Guide to the Computational Analysis of 3,7-Dibromodibenzo[b,d]thiophene's Electronic Structure
For researchers, scientists, and professionals in drug development, understanding the electronic characteristics of heterocyclic molecules like 3,7-Dibromodibenzo[b,d]thiophene is crucial for designing novel materials and therapeutics. Computational chemistry offers a powerful lens to investigate these properties at the molecular level. This guide provides a comparative overview of computational approaches to elucidate the electronic structure of this compound, supported by experimental data from related dibenzothiophene derivatives.
Introduction to Dibenzothiophenes
Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, and its derivatives are significant in materials science and medicinal chemistry.[1] The strategic placement of substituents, such as bromine atoms at the 3 and 7 positions, can significantly modulate the electronic properties of the DBT core.[2][3] These modifications are pivotal for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2][4] Computational studies, primarily employing quantum chemistry methods, are indispensable for predicting and understanding these electronic alterations.[5][6]
Computational Methodologies for Electronic Structure Analysis
The electronic structure of dibenzothiophene derivatives is typically investigated using a variety of computational methods. Density Functional Theory (DFT) is a widely used approach due to its balance of accuracy and computational cost.[6][7]
Key Computational Approaches:
-
Density Functional Theory (DFT): This method is instrumental in calculating the ground-state electronic structure, molecular geometries, and vibrational frequencies.[6] Functionals like B3LYP are commonly paired with basis sets such as 6-31G* for reliable predictions of molecular properties.[6][8]
-
Time-Dependent Density Functional Theory (TD-DFT): To study excited-state properties, such as absorption and emission spectra, TD-DFT is the method of choice.[7] It allows for the calculation of vertical excitation energies and oscillator strengths.
-
Quantum Chemistry Simulations: Advanced techniques like the Variational Quantum Eigensolver (VQE) are emerging for high-accuracy calculations of ground state energies, particularly for systems with strong electron correlation.[5][9]
The general workflow for a computational study of the electronic structure of a molecule like this compound is illustrated below.
References
- 1. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Quantum Chemistry Simulation of Dibenzothiophene for Asphalt Aging Analysis [arxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [2512.04322] Quantum Chemistry Simulation of Dibenzothiophene for Asphalt Aging Analysis [arxiv.org]
Comparative Electrochemical Analysis of 3,7-Dibromodibenzo[b,d]thiophene Derivatives and Alternative Heterocyclic Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the electrochemical properties of 3,7-Dibromodibenzo[b,d]thiophene derivatives in comparison to carbazole and phenothiazine analogues, providing supporting experimental data and detailed protocols.
The strategic design and synthesis of novel organic semiconducting materials are pivotal for advancing organic electronics. Among the plethora of heterocyclic compounds, dibenzo[b,d]thiophene and its derivatives have garnered significant attention due to their unique electronic and photophysical properties. This guide provides a detailed comparative electrochemical analysis of this compound derivatives against two prominent classes of heterocyclic compounds: carbazole and phenothiazine derivatives. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable molecular frameworks for their specific applications in fields such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Executive Summary
This guide presents a comparative overview of the electrochemical properties of this compound, 3,6-Dibromocarbazole, and 3,7-Dibromophenothiazine derivatives. The analysis focuses on key electrochemical parameters, including oxidation and reduction potentials, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The data reveals that while this compound derivatives exhibit robust electrochemical stability, carbazole and phenothiazine derivatives offer tunable electronic properties that can be advantageous for specific applications. The choice of the core heterocyclic structure significantly influences the energy levels and, consequently, the charge injection and transport properties of the resulting materials.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for representative derivatives of dibenzothiophene, carbazole, and phenothiazine. The data has been compiled from various research articles and standardized where possible for a meaningful comparison. It is important to note that slight variations in experimental conditions can affect the measured values.
| Compound Class | Derivative Example | Oxidation Potential (Eox vs. Fc/Fc+) [V] | Reduction Potential (Ered vs. Fc/Fc+) [V] | HOMO Level [eV] | LUMO Level [eV] | Electrochemical Band Gap (Eg) [eV] |
| Dibenzothiophene | 3,7-Dibromo-dibenzo[b,d]thiophene | ~1.2 - 1.4 | Not readily observed | ~ -5.6 to -5.8 | ~ -2.1 to -2.3 | ~ 3.5 |
| Carbazole | N-alkyl-3,6-dibromocarbazole | ~0.8 - 1.1 | ~ -2.4 to -2.6 | ~ -5.2 to -5.5 | ~ -2.0 to -2.2 | ~ 3.0 - 3.3 |
| Phenothiazine | N-alkyl-3,7-dibromophenothiazine | ~0.5 - 0.7 | Not readily observed | ~ -4.9 to -5.1 | ~ -1.9 to -2.1 | ~ 2.8 - 3.0 |
Note: The values presented are approximate and can vary based on the specific substituents and experimental conditions. The HOMO and LUMO levels are estimated from the onset of oxidation and reduction potentials, respectively, using the ferrocene/ferrocenium (Fc/Fc+) redox couple as a reference.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the accurate interpretation and replication of electrochemical data. The following section outlines a standard protocol for performing cyclic voltammetry (CV) on organic semiconductor materials.
Cyclic Voltammetry (CV) Protocol
Cyclic voltammetry is a versatile electrochemical technique used to investigate the redox properties of chemical species.[1] A typical CV experiment involves a three-electrode setup within an electrochemical cell containing the analyte dissolved in a suitable solvent with a supporting electrolyte.[2]
1. Preparation of Solutions:
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous and degassed electrochemical-grade solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
-
Analyte Solution: Dissolve the organic semiconductor (e.g., this compound derivative) in the electrolyte solution to a concentration of approximately 1-5 mM.
2. Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of:
-
Working Electrode (WE): A glassy carbon or platinum electrode.
-
Reference Electrode (RE): A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode (CE): A platinum wire or foil.[2]
-
-
Ensure all electrodes are clean and polished before use.
3. Deoxygenation:
-
Purge the analyte solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.
4. Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan a range that encompasses the expected redox events of the analyte.
-
Perform the cyclic voltammetry scan at a typical scan rate of 50-100 mV/s.
-
Record multiple cycles to ensure the stability of the redox processes.
5. Calibration and Data Analysis:
-
After recording the voltammogram of the analyte, add a small amount of an internal standard with a known and stable redox potential, typically ferrocene.
-
Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc+) couple under the same conditions.
-
Reference all measured potentials to the Fc/Fc+ redox couple (E1/2(Fc/Fc+) = 0 V).
-
The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (Eoxonset) and reduction (Eredonset) peaks, respectively, using the following equations:
-
EHOMO = -[Eoxonset (vs. Fc/Fc+) + 4.8] eV
-
ELUMO = -[Eredonset (vs. Fc/Fc+) + 4.8] eV
-
The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.
-
Visualizing the Electrochemical Workflow and Comparative Properties
To better illustrate the experimental process and the relationships between the different compounds, the following diagrams are provided.
References
A Comparative Guide to 3,7-Dibromodibenzo[b,d]thiophene-Based Polymers and Their Alternatives in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-property relationships of conjugated polymers based on 3,7-Dibromodibenzo[b,d]thiophene. It objectively evaluates their performance against alternative polymer systems, supported by experimental data, to aid in the selection and design of materials for applications in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Introduction to this compound-Based Polymers
This compound is a key building block in the synthesis of high-performance conjugated polymers. Its rigid and planar structure, coupled with the electron-rich nature of the dibenzothiophene core, provides a platform for creating materials with desirable electronic and optical properties. The bromine atoms at the 3 and 7 positions serve as reactive sites for polymerization, typically through cross-coupling reactions like Suzuki or Stille coupling, allowing for the incorporation of various comonomers to tune the polymer's characteristics.
Comparative Analysis of Polymer Properties
The performance of conjugated polymers is intrinsically linked to their chemical structure. By copolymerizing this compound with different electron-donating or electron-accepting units, researchers can tailor the optical, electronic, and thermal properties of the resulting materials. This section compares key performance metrics of dibenzothiophene-based polymers with popular alternative polymer backbones, including those based on fluorene and carbazole.
Data Presentation
The following tables summarize the quantitative data for a selection of representative polymers.
Table 1: Optical and Electronic Properties of Selected Conjugated Polymers
| Polymer Backbone | Comonomer | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| Dibenzothiophene | 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT) | ~380, ~540[1] | ~665[2] | -5.48[3] | - | 1.85[1] |
| Fluorene | 4,7-di-2-thienyl-2,1,3-benzothiadiazole (PFDTBT) | 384, 542[3] | ~665[2][4] | -5.48[3] | - | - |
| Carbazole | 2,1,3-Benzothiadiazole | - | - | - | - | 1.98[5] |
Table 2: Thermal and Charge Transport Properties of Selected Conjugated Polymers
| Polymer Backbone | Comonomer | Decomposition Temp. (T_d, °C) | Hole Mobility (μ_h, cm²/Vs) | Electron Mobility (μ_e, cm²/Vs) |
| Dibenzothiophene | Thiophene | >270[6] | - | - |
| Benzodithiophene | - | >380[6] | up to 8.03[7] | - |
| Indacenodithiophene | Benzothiadiazole Dicarboxylic Imide | >270[6] | up to 0.70[6] | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are generalized protocols for key experiments cited in this guide.
Polymer Synthesis via Suzuki Coupling Reaction
The Suzuki coupling reaction is a versatile method for synthesizing conjugated polymers.
-
Monomer Preparation : Start with the desired monomers, for example, 1 mmol of a diboronic acid ester derivative of one monomer (e.g., 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid)) and 1 mmol of a dibromo-derivative of the comonomer (e.g., 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole).[3]
-
Catalyst and Reagents : In a nitrogen-filled glovebox, charge a round-bottom flask with the monomers and a palladium catalyst, such as 0.020 g of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3]
-
Reaction Setup : Add a solvent system, typically a mixture of an organic solvent like dry toluene (12 mL) and an aqueous base solution like 2 M potassium carbonate (8 mL).[3] For reactions requiring enhanced phase transfer, a catalyst such as Aliquat 336 can be added.[3]
-
Polymerization : Stir the mixture vigorously at an elevated temperature, typically between 85-90 °C, for a period of 24 to 48 hours.[3]
-
End-capping and Purification : To terminate the polymer chains, add a solution of a monofunctional reagent like phenylboronic acid in toluene. After cooling, the polymer is typically precipitated in a non-solvent like methanol, filtered, and purified by Soxhlet extraction to remove catalyst residues and oligomers.
Characterization of HOMO/LUMO Energy Levels by Cyclic Voltammetry (CV)
Cyclic voltammetry is a standard electrochemical technique to determine the frontier molecular orbital energy levels (HOMO and LUMO) of conjugated polymers.
-
Sample Preparation : Prepare a thin film of the polymer on a working electrode (e.g., glassy carbon or platinum).
-
Electrochemical Cell : Assemble a three-electrode cell consisting of the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[8][9]
-
Electrolyte Solution : Immerse the electrodes in an electrolyte solution, typically 0.1 M of a salt like tetrabutylammonium hexafluorophosphate (n-Bu₄NPF₆) in an anhydrous, deoxygenated organic solvent such as acetonitrile.[10]
-
Measurement : Scan the potential of the working electrode linearly with time towards positive potentials to measure the oxidation onset (E_ox_onset) and towards negative potentials for the reduction onset (E_red_onset).
-
Data Analysis : Calculate the HOMO and LUMO energy levels using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple which has a known energy level of -4.8 eV relative to the vacuum:
-
HOMO (eV) = - (E_ox_onset - E_Fc/Fc⁺ + 4.8)
-
LUMO (eV) = - (E_red_onset - E_Fc/Fc⁺ + 4.8)
-
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature.
-
Sample Preparation : Place a small amount of the polymer sample (typically 5-10 mg) into a TGA pan.
-
Instrumentation : Place the pan in a TGA instrument.
-
Heating Program : Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate, for example, 10 °C/min.
-
Data Acquisition : Record the sample weight as a function of temperature.
-
Analysis : The decomposition temperature (T_d) is typically reported as the temperature at which 5% weight loss occurs.[6]
Mandatory Visualization
The following diagrams illustrate key relationships and workflows discussed in this guide.
Caption: Structure-Property Relationships in Conjugated Polymers.
Caption: General Experimental Workflow for Polymer Evaluation.
References
- 1. 20.210.105.67 [20.210.105.67]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. The electronic states of polyfluorene copolymers with alternating donor-acceptor units | Division of Chemical Physics [chemphys.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pure.dongguk.edu [pure.dongguk.edu]
- 8. Design and evaluation of conjugated polymers with polar side chains as electrode materials for electrochemical energy storage in aqueous electrolytes ... - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C8EE03518K [pubs.rsc.org]
- 9. Cyclic Voltammetry | Melville Laboratory for Polymer Synthesis [melville.group.ch.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
comparative study of different synthetic routes to 3,7-Dibromodibenzo[b,d]thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 3,7-Dibromodibenzo[b,d]thiophene, a key intermediate in the development of advanced organic electronic materials.[1][2] The comparison covers electrophilic bromination of dibenzothiophene and a multi-step synthesis involving the cyclization of a biphenyl precursor. This document outlines detailed experimental protocols, presents quantitative data in a comparative table, and visualizes the synthetic pathways to aid researchers in selecting the most suitable method for their applications.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Electrophilic Bromination | Route 2: Cyclization of Biphenyl Precursor |
| Starting Material | Dibenzo[b,d]thiophene | 4,4'-Dibromobiphenyl |
| Key Reactions | Electrophilic Aromatic Substitution | Nitration, Reduction, Diazotization, Thiolation, Cyclization |
| Reagents | N-Bromosuccinimide (NBS), Sulfuric Acid | Nitric Acid, Sulfuric Acid, Iron, HCl, Sodium Nitrite, Potassium Ethyl Xanthate, Pyridine |
| Overall Yield | Moderate to High (Estimated) | Moderate (Multi-step) |
| Selectivity | Potential for isomer formation | High regioselectivity controlled by precursor synthesis |
| Scalability | Potentially limited by harsh conditions | Good, with well-established reaction steps |
| Safety Concerns | Use of concentrated sulfuric acid, handling of bromine | Use of nitric and sulfuric acids, handling of diazonium salts (potentially explosive) |
Synthetic Route Diagrams
Caption: Visual representation of the two synthetic pathways to this compound.
Experimental Protocols
Route 1: Electrophilic Bromination of Dibenzo[b,d]thiophene
This route involves the direct bromination of the dibenzothiophene core. While a specific protocol for the 3,7-dibromination is not widely documented, a plausible procedure can be adapted from general methods for brominating aromatic compounds using N-bromosuccinimide (NBS) in a strong acid.[3]
Step 1: Bromination
-
In a round-bottom flask, dissolve dibenzo[b,d]thiophene (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Slowly add N-bromosuccinimide (2.2 equivalents) in portions, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash thoroughly with water, and then with a sodium thiosulfate solution to remove any unreacted bromine.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Route 2: Cyclization of a Biphenyl Precursor
This multi-step route offers a more controlled synthesis with high regioselectivity.
Step 1: Nitration of 4,4'-Dibromobiphenyl [4][5][6]
-
To a stirred mixture of 4,4'-dibromobiphenyl (1 equivalent) in concentrated sulfuric acid, add a mixture of concentrated nitric acid and sulfuric acid dropwise at a temperature maintained below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water and filter the resulting precipitate.
-
Wash the solid with water until neutral and recrystallize from ethanol to yield 4,4'-dibromo-2-nitrobiphenyl.
Step 2: Reduction of 4,4'-Dibromo-2-nitrobiphenyl [7]
-
In a round-bottom flask, suspend 4,4'-dibromo-2-nitrobiphenyl (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (excess) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through celite to remove the iron sludge and wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 4,4'-dibromo-2-aminobiphenyl.
Step 3: Diazotization and Thiolation of 4,4'-Dibromo-2-aminobiphenyl
-
Dissolve 4,4'-dibromo-2-aminobiphenyl (1 equivalent) in a mixture of glacial acetic acid and hydrochloric acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen ceases.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
The crude xanthate ester is then hydrolyzed by heating with a solution of sodium hydroxide in ethanol.
-
After hydrolysis, acidify the mixture to obtain the crude 4,4'-dibromo-2-mercaptobiphenyl, which can be purified by recrystallization.
Step 4: Cyclization of 4,4'-Dibromo-2-mercaptobiphenyl
-
Heat the purified 4,4'-dibromo-2-mercaptobiphenyl in a high-boiling solvent such as pyridine or quinoline.
-
The cyclization reaction proceeds via an intramolecular nucleophilic aromatic substitution to form this compound.
-
After the reaction is complete (monitored by TLC), cool the mixture and pour it into an acidic aqueous solution.
-
Collect the precipitate, wash with water, and purify by column chromatography or recrystallization.
Performance and Feasibility Analysis
Route 1 offers a more direct approach to the target molecule. Its primary advantage is the significantly shorter reaction sequence. However, the use of concentrated sulfuric acid presents handling challenges and may not be suitable for substrates with acid-sensitive functional groups. A key challenge of this route is controlling the regioselectivity of the bromination. Electrophilic substitution on the dibenzothiophene ring can potentially lead to a mixture of isomers, which would necessitate careful purification and could lower the overall yield of the desired 3,7-dibromo isomer.
Route 2 is a longer, multi-step synthesis but provides excellent control over the regiochemistry. The positions of the bromine atoms are unequivocally established by the starting material, 4,4'-dibromobiphenyl. Each step in this sequence involves well-established and generally high-yielding reactions. While the overall yield may be moderate due to the number of steps, the final product is expected to be of high purity without contamination from other isomers. This route is also more amenable to the synthesis of analogues with different substitution patterns on the biphenyl backbone. The main safety consideration for this route is the handling of the intermediate diazonium salt, which can be explosive if isolated and not handled with care at low temperatures.
Conclusion
The choice between these two synthetic routes will depend on the specific requirements of the researcher. For rapid access to this compound where the potential for isomer separation is acceptable, the direct electrophilic bromination (Route 1) may be a suitable option. However, for applications requiring high purity and unambiguous regiochemistry, the more controlled cyclization of a biphenyl precursor (Route 2) is the superior and more reliable method, despite its longer synthetic sequence.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CA2248157C - Preparation of nitrobiphenyls - Google Patents [patents.google.com]
- 6. CN101851148A - Preparation method of 4,4'-dibromobiphenyl - Google Patents [patents.google.com]
- 7. Metal-free Reduction of Nitro Aromatics to Amines with B2(OH)4/H2O [organic-chemistry.org]
Validating Theoretical Models for 3,7-Dibromodibenzo[b,d]thiophene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of theoretical models against experimental data for the properties of 3,7-Dibromodibenzo[b,d]thiophene. Due to the limited availability of comprehensive experimental and theoretical data specifically for this compound in publicly accessible literature, this guide uses the parent compound, dibenzothiophene, as a primary example to illustrate the validation process. This approach provides a robust methodology that can be applied to this compound as more data becomes available.
Comparison of Physicochemical Properties
A direct comparison of experimentally determined and theoretically predicted properties is fundamental to validating computational models. Below is a summary of available data for this compound and its parent compound, dibenzothiophene.
| Property | This compound | Dibenzothiophene |
| Molecular Formula | C₁₂H₆Br₂S | C₁₂H₈S |
| Molecular Weight | 342.05 g/mol | 184.26 g/mol [1] |
| Melting Point (°C) | 176 - 179[2] | 97 - 100[3] |
| Boiling Point (°C) | 436.5 ± 25.0 (Predicted)[4] | 332 - 333[3] |
| Density (g/cm³) | 1.905 ± 0.06 (Predicted)[4] | 1.252 |
Theoretical Modeling Approaches
Computational chemistry provides powerful tools to predict molecular properties. Density Functional Theory (DFT) is a widely used method for studying the electronic structure and properties of organic molecules like dibenzothiophene and its derivatives.
Commonly Used Theoretical Methods:
-
Geometry Optimization: The first step in most computational studies is to find the lowest energy structure of the molecule. The B3LYP functional with a basis set such as 6-31G* is a common choice for this purpose.
-
Electronic Properties: Once the geometry is optimized, properties such as molecular orbital energies (HOMO, LUMO), electron affinity, and ionization potential can be calculated. These are crucial for understanding the molecule's reactivity and its potential in electronic applications.
-
Spectroscopic Properties: Theoretical models can predict various spectra, including NMR, IR, and UV-Vis. Time-dependent DFT (TD-DFT) is often used to calculate electronic transitions, which can be compared with experimental UV-Vis spectra.
Experimental Protocols
Synthesis of this compound:
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by observing the vibrational frequencies of the chemical bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Melting Point Analysis: The melting point is a key indicator of the purity of a crystalline solid.
Logical Workflow for Model Validation
The following diagram illustrates the logical workflow for validating theoretical models against experimental data for a given compound like this compound.
References
Performance Benchmark: 3,7-Disubstituted Dibenzo[b,d]thiophene Derivatives in Blue Phosphorescent OLEDs
A comparative analysis of dibenzo[b,d]thiophene-based host materials against industry-standard alternatives for high-efficiency blue phosphorescent Organic Light-Emitting Diodes (OLEDs).
In the pursuit of highly efficient and stable blue Organic Light-Emitting Diodes (OLEDs), a critical component is the host material within the emissive layer, which plays a pivotal role in charge transport and exciton confinement. This guide provides a comparative performance benchmark of OLEDs utilizing host materials derived from 3,7-Dibromodibenzo[b,d]thiophene against established host materials such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), 1,3-bis(N-carbazolyl)benzene (mCP), and 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA). The insights presented are tailored for researchers and materials scientists in the field of organic electronics.
This compound serves as a versatile building block for a variety of organic electronic materials due to its rigid and electron-deficient dibenzothiophene core.[1] The bromine atoms at the 3 and 7 positions are strategically placed for functionalization through cross-coupling reactions, enabling the synthesis of more complex molecules with tailored electronic and optical properties.[1] Derivatives of dibenzo[b,d]thiophene have been investigated as high triplet energy host materials, particularly for blue phosphorescent OLEDs, demonstrating the potential for high quantum efficiency and balanced charge injection.
Comparative Performance Analysis
The performance of OLEDs is evaluated based on several key metrics, including External Quantum Efficiency (EQE), Current Efficiency, Power Efficiency, turn-on voltage, and CIE color coordinates. The following tables summarize the performance of blue phosphorescent OLEDs (PhOLEDs) employing various host materials. The data is compiled from multiple research articles to provide a broad and objective comparison.
Table 1: Performance of Blue PhOLEDs with Dibenzo[b,d]thiophene-Based Host Materials
| Host Material | Dopant | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Turn-on Voltage (V) | CIE (x, y) | Reference |
| mDBTCb | FIrpic | 19.8 | 38.5 | 35.3 | 3.1 | (0.16, 0.33) | [2] |
| pDBTCb | FIrpic | 16.2 | 31.2 | 27.9 | 3.2 | (0.16, 0.33) | [2] |
| DBT-1 | FIrpic | 20.2 | 40.1 | 38.2 | 3.0 | Not Reported | [3] |
Note: mDBTCb and pDBTCb are structural isomers incorporating dibenzothiophene and α-carboline moieties. DBT-1 is a dibenzothiophene derivative with carbazole and phosphine oxide moieties.
Table 2: Performance of Blue PhOLEDs with Alternative Host Materials
| Host Material | Dopant | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Turn-on Voltage (V) | CIE (x, y) | Reference |
| CBP | FIrpic | ~10.6 | 21.1 | Not Reported | ~7.0 | Not Reported | [4] |
| mCP | FIrpic | ~11.4 | 11.4 | Not Reported | Not Reported | Not Reported | [2] |
| TCTA | FIrpic | 18.6 | 40.2 | 48.7 | 3.2 | (0.16, 0.32) | [5] |
| TCTA:TmPyPb (1:2) | FIrpic | 20.4 | 45.2 | 55.4 | 2.9 | (0.16, 0.32) | [5] |
From the data presented, it is evident that dibenzo[b,d]thiophene-based host materials, such as mDBTCb and DBT-1, exhibit performance metrics that are highly competitive with, and in some cases exceed, those of the widely used host material TCTA.[2][3][5] Notably, the maximum External Quantum Efficiencies for these dibenzothiophene derivatives are in the range of 19-20%, which is a significant achievement for blue PhOLEDs.[2][3] In comparison, while CBP and mCP are common host materials, the reported efficiencies in the selected studies are lower than those achieved with the high-performing dibenzothiophene derivatives and TCTA-based systems.[2][4] The use of a mixed host system, such as TCTA and TmPyPb, also demonstrates a pathway to achieving high efficiencies.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative protocols for the synthesis of a dibenzo[b,d]thiophene-based host material and the fabrication and characterization of a multilayer phosphorescent OLED.
Synthesis of a Representative Dibenzo[b,d]thiophene-based Host Material
A common synthetic route to functionalize the this compound core is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various functional groups, like carbazole moieties, which are known for their excellent hole-transporting properties.
General Suzuki Coupling Protocol:
-
To a reaction flask, add this compound (1 equivalent), the desired carbazole-boronic acid or ester derivative (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of K₂CO₃ (2 M).
-
Add a solvent system, commonly a mixture of toluene and ethanol.
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes.
-
Heat the reaction mixture to reflux (typically around 80-100 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,7-disubstituted dibenzo[b,d]thiophene derivative.
OLED Fabrication by Vacuum Thermal Evaporation
Multilayer OLEDs are typically fabricated using high-vacuum thermal evaporation to ensure the deposition of uniform and high-purity thin films.
Fabrication Protocol:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a nitrogen gun and then treat them with oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum chamber (typically with a base pressure of <10⁻⁶ Torr). Deposit the organic layers sequentially by thermal evaporation from resistively heated crucibles. A typical layer stack for a blue PhOLED would be:
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.
-
Hole Transport Layer (HTL): e.g., 40 nm of TAPC.
-
Emissive Layer (EML): Co-evaporate the dibenzo[b,d]thiophene-based host material with the phosphorescent dopant (e.g., 8% FIrpic) to a thickness of 30 nm.
-
Electron Transport Layer (ETL): e.g., 40 nm of TPBi.
-
-
Cathode Deposition: Deposit a thin layer of an electron injection material, such as Lithium Fluoride (LiF) (e.g., 1 nm), followed by a thicker layer of a low work function metal, typically Aluminum (Al) (e.g., 100 nm), to form the cathode. The deposition of the cathode is done through a shadow mask to define the active area of the pixels.
-
Encapsulation: After deposition, the devices are typically encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Device Characterization
The performance of the fabricated OLEDs is assessed through a series of electrical and optical measurements.
Characterization Protocol:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Use a source measure unit (SMU) to apply a variable voltage across the device and measure the resulting current density. Simultaneously, measure the luminance (in cd/m²) using a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra: Measure the EL spectra of the device at a constant driving voltage or current using a spectroradiometer to determine the emission color and calculate the CIE coordinates.
-
Efficiency Calculations: From the J-V-L data and the EL spectrum, calculate the following performance metrics:
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.
-
Current Efficiency (Luminous Efficacy): The ratio of the luminance to the current density (in cd/A).
-
Power Efficiency: The ratio of the luminance to the input power density (in lm/W).
-
Visualizations
To better illustrate the concepts and processes discussed, the following diagrams are provided.
Caption: A typical multilayer OLED device structure.
Caption: Experimental workflow from synthesis to characterization.
References
- 1. Efficient non-doped phosphorescent orange, blue and white organic light-emitting devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00515K [pubs.rsc.org]
- 3. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 4. Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
A Comparative Guide to 3,7-Dibromodibenzo[b,d]thiophene and Other Brominated Thiophenes for Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,7-Dibromodibenzo[b,d]thiophene with other commercially available brominated thiophenes, including 2-bromothiophene, 3-bromothiophene, 2,5-dibromothiophene, and 3,4-dibromothiophene. This document is intended to assist researchers in selecting the most suitable building blocks for the synthesis of advanced materials, particularly in the fields of organic electronics and pharmaceuticals. The comparison focuses on key chemical properties, reactivity in common cross-coupling reactions, and potential applications, supported by available experimental data.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these brominated thiophenes is crucial for their application in synthesis and material fabrication. The following table summarizes key properties for each compound.
| Property | This compound | 2-Bromothiophene | 3-Bromothiophene | 2,5-Dibromothiophene | 3,4-Dibromothiophene |
| CAS Number | 83834-10-0[1] | 1003-09-4 | 872-31-1 | 3141-27-3 | 3141-26-2 |
| Molecular Formula | C₁₂H₆Br₂S[1] | C₄H₃BrS | C₄H₃BrS | C₄H₂Br₂S | C₄H₂Br₂S |
| Molecular Weight ( g/mol ) | 342.05[1] | 163.04 | 163.04 | 241.93 | 241.93 |
| Appearance | Off-white powder | Colorless to light yellow liquid | Colorless to pale yellow liquid | Pale yellow to brown liquid | Clear, colorless to light yellow liquid |
| Melting Point (°C) | 175-179 | -10 | -10 | -6 | 4-5 |
| Boiling Point (°C) | Not available | 149-151 | 150-158 | 211 | 221-222 |
| Density (g/mL) | Not available | 1.684 | 1.74 | 2.147 | 2.188 |
| Solubility | Soluble in common organic solvents | Insoluble in water, soluble in ether and acetone | Insoluble in water, soluble in chloroform, benzene, ether | Limited solubility in water, soluble in ethanol, ether, acetone | Insoluble in water |
Reactivity in Cross-Coupling Reactions
Brominated thiophenes are pivotal precursors for the synthesis of conjugated polymers and complex organic molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. The reactivity of the C-Br bond is a critical factor in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The efficiency of this reaction can vary depending on the specific brominated thiophene, the boronic acid derivative, and the reaction conditions.
While direct comparative studies under identical conditions are scarce, the following table presents reported yields for the Suzuki-Miyaura coupling of various brominated thiophenes with different arylboronic acids. It is important to note that reaction conditions may vary between these examples.
| Brominated Thiophene | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |
| 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |
| 3,4-Dibromothiophene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 95% Ethanol | 98[2] |
| 3,4-Dibromothiophene | 4-Methylphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 95% Ethanol | 96[2] |
| 3,4-Dibromothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 95% Ethanol | 99[2] |
| 3,4-Dibromothiophene | 2-Thiopheneboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 95% Ethanol | 94[2] |
No direct experimental data for the Suzuki-Miyaura coupling of this compound with specific yields was found in the searched literature. However, its structure suggests it is a suitable substrate for such reactions, which are crucial for its application in synthesizing advanced organic electronic materials.[3]
Experimental Workflow for Suzuki-Miyaura Coupling
General workflow for a Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
The Stille coupling offers an alternative route for C-C bond formation using organotin reagents. This method is known for its tolerance to a wide range of functional groups.
Catalytic Cycle of the Stille Reaction
Simplified catalytic cycle for the Stille cross-coupling reaction.
Applications in Organic Electronics
The choice of the brominated thiophene precursor significantly impacts the properties of the resulting organic electronic materials.
-
This compound is a key building block for advanced organic electronic materials. Its rigid, planar structure and the electron-deficient nature of the dibenzothiophene core make it an excellent monomer for the synthesis of conjugated polymers and oligomers. These materials are utilized in next-generation devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[3]
-
Simpler Brominated Thiophenes (2-bromo, 3-bromo, 2,5-dibromo, and 3,4-dibromothiophene) are widely used as fundamental building blocks for a vast array of conjugated polymers and small molecules for organic electronics.[5] For instance, 2,5-dibromothiophene is a key monomer for the synthesis of poly(3-alkylthiophenes) (P3ATs), a class of well-studied materials for OFETs and OPVs.
Direct comparative performance data for devices fabricated from these specific precursors under identical conditions is limited in the literature. However, the larger, more rigid, and electron-deficient core of this compound is expected to lead to polymers with distinct electronic and morphological properties compared to those derived from simpler thiophenes. This can influence charge carrier mobility, light absorption characteristics, and device stability.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and application of these materials.
General Protocol for Suzuki-Miyaura Double Cross-Coupling of Dibromothiophenes
This protocol is a general procedure that can be adapted for various dibromothiophenes and arylboronic acids.
Materials:
-
Dibromothiophene (e.g., 3,4-dibromothiophene) (1.0 mmol)
-
Arylboronic acid (2.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio)
Procedure:
-
To a round-bottom flask, add the dibromothiophene, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diarylated thiophene.[2][6]
General Protocol for Stille Cross-Coupling
This protocol provides a general method for the Stille coupling of brominated thiophenes.
Materials:
-
Brominated thiophene (e.g., 3,4-dibromothiophene) (1.0 equivalent)
-
Organostannane reagent (1.0-1.2 equivalents for mono-substitution, 2.2-2.5 equivalents for di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the brominated thiophene and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound represents a more complex and rigid building block compared to simpler brominated thiophenes. This structural difference is expected to impart distinct properties to the resulting materials, making it a valuable monomer for high-performance organic electronics where tailored electronic properties and stability are crucial. While direct comparative data is limited, the established reactivity of brominated aromatics in cross-coupling reactions provides a strong foundation for its use in advanced synthesis. The choice between this compound and other brominated thiophenes will ultimately depend on the specific target properties of the final material, such as the desired bandgap, charge carrier mobility, and processability. Further research involving direct comparative studies would be highly beneficial to the materials science community for making informed decisions in the design and synthesis of next-generation organic electronic materials.
References
- 1. 3,7-Dibromodibenzo(b,d)thiophene | C12H6Br2S | CID 803759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. "Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyr" by Kenneth-John Jack Bell [digitalcommons.kennesaw.edu]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3,7-Dibromodibenzo[b,d]thiophene: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3,7-Dibromodibenzo[b,d]thiophene, a halogenated heterocyclic compound, is crucial for maintaining laboratory safety and ensuring environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound and its associated waste, in line with established protocols for hazardous materials. Adherence to these procedures is vital to minimize risks to personnel and the environment.
I. Immediate Safety Considerations
Key Hazards:
-
Acute Toxicity: May be harmful if swallowed or inhaled.[2][4]
-
Skin and Eye Irritation: Can cause skin and serious eye irritation.[2][3]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][4]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
Work in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
II. Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in the disposal process. Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration, and should not be mixed with non-halogenated waste streams.
Procedure:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it. The container must be compatible with the chemical and have a secure, tight-fitting lid.[5]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound". List all constituents and their approximate percentages.[6]
-
Segregation:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and absorbent materials used for spills in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated solvents.[6]
-
Empty Containers: The original container of this compound, even if seemingly empty, may contain residual dust and must be disposed of as hazardous waste.[1] Triple-rinse the container with a suitable solvent (e.g., acetone, toluene); the first rinseate must be collected as hazardous waste.[5] Subsequent rinses may also need to be collected depending on local regulations.[5]
-
III. Spill Management
In the event of a spill, prompt and safe cleanup is essential.
Procedure for Minor Spills:
-
Restrict Access: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand.[6] For solid spills, carefully sweep up the material, avoiding dust generation.[1]
-
Collect: Place all contaminated absorbent and cleaning materials into the designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
IV. Disposal Protocol
The final disposal of this compound must be conducted through a licensed hazardous waste disposal company.[2][6]
Step-by-Step Disposal:
-
Container Management: Ensure the hazardous waste container is securely sealed and stored in a designated, well-ventilated, and cool secondary containment area while awaiting pickup.[6] Do not overfill the container; leave adequate headspace for vapor expansion.[5][6]
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste collection. This typically involves submitting a form to your EHS department.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
Disposal Method: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide and sulfur oxides.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3]
V. Summary of Disposal Information
| Parameter | Guideline | Source |
| Chemical Class | Halogenated Heterocyclic Organic Compound | General Chemical Knowledge |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility | [2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | [3] |
| Handling Location | Certified Chemical Fume Hood | [3] |
| Waste Segregation | Separate from non-halogenated organics, acids, and bases | [6] |
| Spill Cleanup | Use inert absorbent; collect as hazardous waste | [1][6] |
| Empty Container Disposal | Triple-rinse; collect first rinseate as hazardous waste | [5] |
VI. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,7-Dibromodibenzo[b,d]thiophene
Essential Safety and Handling Guide for 3,7-Dibromodibenzo[b,d]thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling halogenated aromatic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for this compound before commencing any work.
Hazard Summary and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related brominated thiophene compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a cautious approach and robust personal protection are essential.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust that can cause serious eye damage. |
| Skin Protection | Nitrile rubber gloves (or other chemical-resistant gloves), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact which can lead to irritation. |
| Respiratory Protection | Work in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used. | Minimizes inhalation of dust or vapors that can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical to ensure safety during the handling of this compound.
1. Preparation of the Work Area:
-
Ensure a certified chemical fume hood is operational.
-
Clear the workspace of any unnecessary items to prevent contamination and facilitate easy cleanup.
-
Have all necessary equipment and reagents ready and within the fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
2. Handling the Compound:
-
Always handle this compound within the chemical fume hood.
-
Carefully weigh and transfer the required amount of the chemical, avoiding the creation of dust.
-
Use appropriate tools, such as spatulas and weighing paper, to minimize the risk of spills.
-
Keep the container of the chemical tightly sealed when not in use.
3. Experimental Procedures:
-
Conduct all experimental steps within the fume hood.
-
Keep the sash of the fume hood at the lowest practical height.
4. Post-Experiment Cleanup:
-
Decontaminate all glassware and equipment that has come into contact with the compound. Rinse with an appropriate solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.
-
Wipe down the work surface of the fume hood with a suitable solvent.
-
Dispose of all contaminated materials, including gloves and weighing paper, as hazardous waste.
Disposal Plan: Managing Hazardous Waste
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.[4]
Waste Segregation:
-
Halogenated Organic Waste: this compound and any solutions or materials contaminated with it must be collected in a designated "Halogenated Organic Waste" container.[4]
-
Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic solvents, acids, bases, or strong oxidizing agents.[4]
Waste Container Management:
-
Use a clearly labeled, chemically compatible container for waste collection.
-
The label should include "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.
-
Keep the waste container securely sealed when not in use and store it in a designated, well-ventilated, and cool area away from ignition sources.
Final Disposal:
-
Follow your institution's specific procedures for arranging the collection of hazardous waste by a licensed disposal contractor.
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. If skin irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention. |
| Spill | For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal as hazardous waste. Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste. For a large spill, evacuate the area and contact your institution's emergency response team. |
Visualized Workflows
The following diagrams illustrate the key processes for handling and disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Workflow for the proper disposal of waste containing this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
